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  • Product: 5-Methoxycarbonylmethyl-2'-O-methyluridine
  • CAS: 60197-31-1

Core Science & Biosynthesis

Foundational

Epitranscriptomic Decoding: Synthesis, Properties, and Functional Dynamics of 5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um)

Executive Summary As a Senior Application Scientist overseeing epitranscriptomic profiling and synthetic RNA development, I frequently encounter challenges in the synthesis, quantification, and functional characterizatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary As a Senior Application Scientist overseeing epitranscriptomic profiling and synthetic RNA development, I frequently encounter challenges in the synthesis, quantification, and functional characterization of hypermodified RNA nucleosides. Among these, 5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) stands out as a critical wobble-position (U34) modification, predominantly found on selenocysteine transfer RNA (tRNA-Sec). This whitepaper provides an in-depth technical analysis of mcm5Um, detailing its physicochemical properties, biosynthetic causality, synthetic incorporation strategies, and analytical quantification protocols.

Physicochemical and Quantum Mechanical Properties

Understanding the fundamental properties of mcm5Um is a prerequisite for both its chemical synthesis and mass spectrometric quantification. The presence of both a 5-methoxycarbonylmethyl group and a 2'-O-methyl group imparts unique steric and electronic characteristics to the uridine base, directly influencing its base-stacking capabilities and retention behavior during reversed-phase chromatography.

Table 1: Physicochemical and Quantum Mechanical Properties of mcm5Um

PropertyValueCausality / Analytical Significance
Molecular Formula C₁₃H₁₈N₂O₈Determines exact mass for high-resolution MS (1[1]).
Molecular Weight 330.29 g/mol Essential for calculating precursor ion m/z in MRM transitions (1[1]).
LogP (Monophosphate) -1.4889High hydrophilicity; dictates the need for highly aqueous initial mobile phases in C18 RP-HPLC (2[2]).
HOMO Energy -9.4176 eVRelates to the molecule's oxidation potential, highly relevant during oxidative stress responses (3[3]).
LUMO Energy 0.7686 eVIndicates electron affinity and reactivity profile during enzymatic methylation (3[3]).
Dipole Magnitude 7.713 DInfluences base-stacking stability and wobble pairing stringency with the UGA stop codon (3[3]).

Biosynthetic Pathway and Mechanistic Causality

The biological synthesis of mcm5Um is not a simple constitutive process; it is a highly regulated, multi-enzyme cascade that serves as a quality control checkpoint for translation.

The modification occurs at the wobble position (U34) of tRNA-Sec. Initially, the Elongator complex adds a 5-carbamoylmethyl (cm5) group, which is subsequently methylated by the ALKBH8/TRM112 complex to form mcm5U (4[4]).

Expert Insight on Causality: The final maturation step—the 2'-O-methylation to form mcm5Um—is strictly dependent on the prior aminoacylation of the tRNA with selenocysteine (5[5]). If the discriminator base at position 73 is mutated, or if seryl-tRNA synthetase is inhibited, the Um34 addition fails. Why? This is a cellular fail-safe. The cell only expends the energy to fully mature the tRNA-Sec (enabling it to decode stress-related selenoproteins) if it is properly charged, thereby preventing uncharged, mature tRNAs from stalling the ribosome during critical stress responses.

Biosynthesis U34 Unmodified U34 (tRNA-Sec) cm5U cm5U34 (Elongator Complex) U34->cm5U Alkylation mcm5U mcm5U34 (ALKBH8 / TRM112) cm5U->mcm5U Methylation Aminoacylation Ser-tRNA-Sec Aminoacylation mcm5U->Aminoacylation Quality Checkpoint mcm5Um mcm5Um34 (2'-O-Methylation) Aminoacylation->mcm5Um Se-dependent Maturation

Fig 1. Biosynthetic pathway of mcm5Um highlighting the aminoacylation checkpoint.

Chemical Synthesis & Oligonucleotide Incorporation

Synthesizing RNA oligonucleotides containing mcm5Um is fraught with chemical pitfalls. The primary vulnerability is the 5-methoxycarbonylmethyl ester, which is highly susceptible to nucleophilic attack and alkaline hydrolysis. Standard oligonucleotide deprotection protocols (e.g., Ammonium hydroxide/Methylamine, AMA) will rapidly convert the methyl ester into an amide or hydrolyze it to a carboxylic acid (6[6]).

Protocol 1: Solid-Phase Synthesis of mcm5Um-Modified RNA

This protocol is designed as a self-validating system to ensure the structural integrity of the hypermodified base.

  • Phosphoramidite Activation: Dissolve the mcm5Um phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Use 5-ethylthio-1H-tetrazole (ETT) as the activator. Causality: ETT is more acidic than standard tetrazole, ensuring efficient coupling despite the steric hindrance introduced by the 2'-O-methyl group.

  • Solid-Phase Coupling: Execute the coupling step on a controlled pore glass (CPG) solid support. Extend the coupling time to 12 minutes. Causality: The bulky modifications at both the 5-position and the 2'-position significantly slow down the nucleophilic attack of the 5'-hydroxyl on the phosphoramidite.

  • Ultra-Mild Deprotection (Critical Step): Cleave the oligonucleotide from the solid support using 0.05 M K₂CO₃ in anhydrous methanol for 4 hours at room temperature. Causality: This ultra-mild, non-aqueous condition prevents the alkaline hydrolysis of the methoxycarbonylmethyl ester, preserving the exact epitranscriptomic mark.

  • Purification: Neutralize the solution with equimolar acetic acid immediately after deprotection, desalt via size-exclusion chromatography, and purify using RP-HPLC.

Biological Function: Wobble Decoding and Stress Response

The biological utility of mcm5Um is most evident during cellular stress. When cells are exposed to oxidative stressors (such as acetaminophen toxicity), the epitranscriptome undergoes rapid reprogramming.

The non-Um34 isoform (mcm5U) supports the synthesis of "housekeeping" selenoproteins. However, the fully mature mcm5Um isoform is strictly required for the translation of stress-related selenoproteins (5[5]). The hypermodification at the wobble position restricts and optimizes the codon-anticodon interaction, allowing the ribosome to efficiently recode the UGA stop codon into a selenocysteine insertion (7[7]). This drives the expression of Reactive Oxygen Species (ROS) detoxification enzymes, such as Glutathione Peroxidase 1 (GPx1).

TranslationLogic Stress Oxidative Stress (e.g., Acetaminophen) EpiReprog Epitranscriptomic Reprogramming Stress->EpiReprog mcm5Um_up Upregulation of mcm5Um on tRNA-Sec EpiReprog->mcm5Um_up Decoding Enhanced Wobble Decoding (UGA Stop Codon) mcm5Um_up->Decoding GPx1 Synthesis of ROS Detoxification Enzymes (GPx1) Decoding->GPx1

Fig 2. Logic flow of stress-induced epitranscriptomic reprogramming via mcm5Um.

Analytical Quantification via LC-MS/MS

Accurate quantification of mcm5Um from biological samples requires breaking down the RNA polymer into single nucleosides.

Protocol 2: LC-MS/MS Quantification of mcm5Um
  • RNA Isolation & Quality Control: Isolate total RNA using a silica-spin column method. Ensure the A260/280 ratio is >1.9 to prevent protein contamination from interfering with enzymatic digestion.

  • Enzymatic Hydrolysis: Incubate 1 µg of purified RNA with 1 U of Nuclease P1 in a sodium acetate buffer (pH 6.5) at 37°C for 2 hours. Follow this by adding 1 U of Calf Intestinal Phosphatase (CIP) and incubating for an additional 1 hour.

    • Causality: Nuclease P1 cleaves the phosphodiester backbone, leaving 5'-monophosphates. CIP removes these phosphates to yield free nucleosides. Phosphorylated nucleotides exhibit poor retention on standard C18 columns and suffer from severe ion suppression in Electrospray Ionization (ESI), making dephosphorylation mandatory for high-sensitivity detection.

  • Deamination Prevention: Strictly maintain the digestion buffer at pH 6.5–7.0. Causality: Alkaline pH accelerates the Dimroth rearrangement and deamination of various modified nucleosides, which would skew the global epitranscriptomic profile and lead to false-positive artifacts (6[6]).

  • UHPLC-MS/MS (MRM Mode): Inject the hydrolysate onto a C18 UHPLC column. Use a mobile phase gradient of 5 mM ammonium acetate (Buffer A) and acetonitrile (Buffer B). Monitor the specific Multiple Reaction Monitoring (MRM) transition for mcm5Um: [M+H]⁺ m/z 331.3 → 199.1 (representing the loss of the 2'-O-methyl ribose moiety).

References

  • Title : Molecular Coping Mechanisms: Reprogramming tRNAs To Regulate Codon-Biased Translation of Stress Response Proteins Source : Accounts of Chemical Research (ACS Publications) URL :[Link]

  • Title : 5-methoxycarbonylmethyl-2'-O-methyluridine-5'-monophosphate (pmcm5Um) Source : Modomics - A Database of RNA Modifications URL : [Link]

  • Title : 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) Source : Modomics - A Database of RNA Modifications URL : [Link]

  • Title : Inhibition of selenocysteine tRNA[Ser]Sec aminoacylation provides evidence that aminoacylation is required for regulatory methylation of this tRNA Source : PMC (NIH) URL :[Link]

  • Title : Epitranscriptomic reprogramming is required to prevent stress and damage from acetaminophen Source : bioRxiv URL :[Link]

  • Title : Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry Source : Accounts of Chemical Research (ACS Publications) URL : [Link]

Sources

Exploratory

Epitranscriptomic Regulation via 5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um): Biosynthesis, Function, and Analytical Methodologies

Executive Summary The epitranscriptome represents a dynamic layer of post-transcriptional regulation, with transfer RNA (tRNA) being the most extensively modified RNA species in cellular biology. On average, a eukaryotic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The epitranscriptome represents a dynamic layer of post-transcriptional regulation, with transfer RNA (tRNA) being the most extensively modified RNA species in cellular biology. On average, a eukaryotic tRNA contains 13 modifications per molecule[1]. The wobble position (U34) of the anticodon loop is a critical hotspot for hypermodifications, which dictate decoding efficiency, prevent ribosomal frameshifting, and regulate global translational fidelity[2].

Among these modifications, 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) stands out as a highly specialized and dynamic regulatory mark. Found prominently in the mammalian selenocysteine-specific tRNA (tRNASec), mcm5Um is essential for the efficient recoding of the UGA stop codon[3]. This whitepaper provides an in-depth mechanistic analysis of the mcm5Um modification, detailing its biosynthetic causality, its role in stress-responsive codon-biased translation, and the state-of-the-art analytical protocols required for its detection.

Biosynthetic Pathway and Mechanistic Causality

The biogenesis of mcm5Um is not a singular event but a sequential, multi-enzyme cascade that relies on the precise coordination of several protein complexes. The causality of this pathway is strictly linear; downstream modifications cannot occur without the successful completion of the upstream steps[2].

  • Carboxymethylation (Formation of cm5U): The pathway initiates with the Elongator complex (comprising subunits ELP1 through ELP6), which catalyzes the addition of a carboxymethyl group to the unmodified wobble uridine (U34), forming 5-carboxymethyluridine (cm5U)[1].

  • Methylation (Formation of mcm5U): The intermediate cm5U is subsequently methylated by the tRNA methyltransferase ALKBH8. ALKBH8 requires a physical interaction with the small structural accessory protein TRM112 to form a functional enzymatic complex[2]. This step produces 5-methoxycarbonylmethyluridine (mcm5U).

  • 2'-O-Ribose Methylation (Formation of mcm5Um): ALKBH8-mediated methylation is an absolute prerequisite for the final maturation step[2]. A 2'-O-methyltransferase (such as FTSJ1, which is responsible for 2'-O-methylation at positions 32 and 34 in specific tRNAs) adds a methyl group to the ribose ring of mcm5U, yielding the final mcm5Um modification[4].

Biosynthesis U34 Unmodified Uridine (U34) cm5U cm5U (5-carboxymethyluridine) U34->cm5U Elongator Complex (ELP1-ELP6) mcm5U mcm5U (5-methoxycarbonylmethyluridine) cm5U->mcm5U ALKBH8 / TRM112 (Methyltransferase) mcm5Um mcm5Um (5-methoxycarbonylmethyl- 2'-O-methyluridine) mcm5U->mcm5Um 2'-O-Methyltransferase (e.g., FTSJ1)

Fig 1. Enzymatic cascade for the biosynthesis of mcm5Um at the tRNA wobble position.

Biological Significance: Stress Response and Codon-Biased Translation

The mcm5Um modification is a prime example of how the tRNA epitranscriptome interacts with mRNA codon bias to regulate gene expression at the translational level. This paradigm is known as the regulation of Modification Tunable Transcripts (MoTTs) [3].

Selenocysteine Recoding and Oxidative Stress

Selenocysteine (Sec), the 21st amino acid, lacks a dedicated canonical codon and is instead incorporated at internal UGA stop codons. This recoding requires specific 3' UTR sequences and a highly specialized tRNASec[3].

During periods of oxidative stress, mammalian cells dynamically upregulate the levels of mcm5Um on tRNASec[5]. This hypermodification stabilizes the codon-anticodon interaction, driving the selective translation of stress-responsive MoTTs. These transcripts encode critical Reactive Oxygen Species (ROS) detoxification enzymes, such as Glutathione Peroxidase 1 (GPX1) and thioredoxin reductases[3][5].

Self-Validating Genetic Models: The causality of this mechanism is proven by Alkbh8-/- knockout murine models. In the absence of ALKBH8, the synthesis of mcm5U and mcm5Um is completely abolished[2]. Consequently, Alkbh8-/- cells exhibit aberrant tRNASec modification, reduced UGA recoding efficiency, suppressed GPX1 expression, and a corrupted oxidative stress response[2][5].

Analytical Methodologies for mcm5Um Detection

Detecting hypermodifications like mcm5Um requires overcoming significant technical hurdles, as these bulky adducts often cause reverse transcriptase (RT) stalling in traditional sequencing workflows.

Absolute Quantification via LC-MS/MS

Liquid Chromatography-coupled tandem Mass Spectrometry (LC-MS/MS) remains the gold standard for the absolute quantification of tRNA modifications[6]. By digesting tRNAs into single nucleosides, LC-MS/MS bypasses RT-stalling issues, allowing for the precise measurement of stress-induced dynamic changes in mcm5Um pools[6].

Transcript-Specific Mapping via mim-tRNAseq

To understand which specific tRNA isodecoders carry the mcm5Um mark, researchers utilize modification-induced misincorporation tRNA sequencing (mim-tRNAseq)[7]. This method employs a thermostable group II intron reverse transcriptase (TGIRT). Unlike standard viral RTs, TGIRT can read through bulky modifications at elevated temperatures, leaving behind a specific "misincorporation signature" (a predictable base-calling error) that computational pipelines use to pinpoint the exact location of the modification[7].

Step-by-Step Experimental Protocols

Protocol A: LC-MS/MS Preparation for mcm5Um Quantification

Rationale: Complete hydrolysis is required to liberate individual nucleosides without degrading the delicate methoxycarbonylmethyl or 2'-O-methyl moieties.

  • RNA Isolation: Extract total RNA using a standard phenol-chloroform method and isolate the small RNA fraction (<200 nt) using size-exclusion columns.

  • Enzymatic Hydrolysis: Incubate 1-2 µg of purified tRNA with 1 U of Nuclease P1 in 10 mM ammonium acetate (pH 5.3) at 37°C for 2 hours to cleave phosphodiester bonds.

  • Dephosphorylation: Add 1 U of Alkaline Phosphatase and 100 mM ammonium bicarbonate (pH 7.8). Incubate for an additional 2 hours at 37°C to yield free nucleosides[6].

  • Filtration & Injection: Pass the hydrolysate through a 10 kDa MWCO filter. Inject the flow-through onto a C18 reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer operating in positive ESI multiple reaction monitoring (MRM) mode[6].

Protocol B: mim-tRNAseq Library Construction

Rationale: tRNAs must be deacylated to expose the 3' CCA tail for adapter ligation, and TGIRT must be used to ensure full-length cDNA synthesis across the mcm5Um modification.

  • Deacylation: Incubate the purified tRNA fraction in 50 mM Tris-HCl (pH 9.0) at 37°C for 30 minutes to strip amino acids from the 3' end[7].

  • 3' Adapter Ligation: Ligate a pre-adenylated, 3'-blocked adapter to the deacylated tRNA using T4 RNA Ligase 2 (truncated) to prevent self-ligation[7].

  • Reverse Transcription: Perform cDNA synthesis using the TGIRT enzyme at 60°C for 1 hour. The high temperature melts secondary structures, while TGIRT's high processivity forces readthrough of the mcm5Um mark[7].

  • Sequencing: Circularize the cDNA, amplify via PCR, and sequence on an Illumina platform. Analyze the resulting misincorporation profiles using the mim-tRNAseq computational toolkit[7].

Protocol Step1 1. Total RNA Extraction & Size Selection (<200 nt) Step2 2. tRNA Deacylation (pH 9.0, 37°C) Step1->Step2 Step3 3. 3' Adapter Ligation (Pre-adenylated adapter) Step2->Step3 Step4 4. Reverse Transcription (TGIRT enzyme) Step3->Step4 Step5 5. Library Amplification & High-Throughput Seq Step4->Step5 Step6 6. Misincorporation Analysis (mim-tRNAseq pipeline) Step5->Step6

Fig 2. Step-by-step workflow for mim-tRNAseq library preparation and analysis.

Quantitative Data Presentation

The following table summarizes the key wobble uridine modifications associated with the ALKBH8 pathway, their chemical properties, and their biological roles in translational regulation.

Table 1: Quantitative & Functional Summary of U34 Modifications

ModificationChemical FormulaBiosynthetic Enzyme(s)Target tRNA(s)Primary Biological Function
cm5U C11H14N2O8Elongator (ELP1-6)VariousActs as the foundational intermediate precursor for downstream hypermodifications.
mcm5U C12H16N2O8ALKBH8 / TRM112tRNA-Arg, tRNA-GluEnhances cognate codon translation during alkylation stress; acts as a precursor for thiolation.
mcm5Um C13H18N2O8[8]2'-O-MTase (e.g., FTSJ1)tRNA-SecPromotes UGA stop-codon recoding to synthesize ROS detoxification selenoproteins[3].
mcm5s2U C12H16N2O7SCTU1 / CTU2tRNA-Lys, tRNA-GlnRestricts wobble pairing to cognate codons; critical for proper neurodevelopment.

References

  • Meren Lab , "tRNA modification dynamics from individual organisms to metaepitranscriptomics of microbiomes", merenlab.org. URL:[Link]

  • Accounts of Chemical Research , "Molecular Coping Mechanisms: Reprogramming tRNAs To Regulate Codon-Biased Translation of Stress Response Proteins", ACS Publications. URL:[Link]

  • MIT Open Access Articles , "tRNA modifications regulate translation during cellular stress", Massachusetts Institute of Technology. URL:[Link]

  • Modomics , "5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um)", A Database of RNA Modifications. URL:[Link]

  • PubMed , "Mammalian ALKBH8 possesses tRNA methyltransferase activity required for the biogenesis of multiple wobble uridine modifications implicated in translational decoding", National Institutes of Health. URL:[Link]

  • PMC , "Loss of Ftsj1 perturbs codon-specific translation efficiency in the brain and is associated with X-linked intellectual disability", National Institutes of Health. URL:[Link]

  • STAR Protocols , "Experimental and computational workflow for the analysis of tRNA pools from eukaryotic cells by mim-tRNAseq", mediaTUM. URL:[Link]

  • PMC , "Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry", National Institutes of Health. URL:[Link]

Sources

Foundational

enzymes involved in 5-Methoxycarbonylmethyl-2'-O-methyluridine biosynthesis

Epitranscriptomic Regulation via 5-Methoxycarbonylmethyl-2'-O-methyluridine ( mcm5Um ): Biosynthesis, Decoding Mechanisms, and Therapeutic Implications Executive Summary The epitranscriptomic modification of transfer RNA...

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Author: BenchChem Technical Support Team. Date: March 2026

Epitranscriptomic Regulation via 5-Methoxycarbonylmethyl-2'-O-methyluridine ( mcm5Um ): Biosynthesis, Decoding Mechanisms, and Therapeutic Implications

Executive Summary

The epitranscriptomic modification of transfer RNA (tRNA) is a critical regulatory layer in translational control, cellular stress responses, and proteostasis. Among the most structurally complex and biologically significant modifications is 5-methoxycarbonylmethyl-2'-O-methyluridine ( mcm5Um ) , located at the wobble position (U34) of specific tRNAs, most notably the selenocysteine tRNA ( tRNASec )[1]. This whitepaper provides an in-depth mechanistic analysis of the mcm5Um biosynthetic pathway, the causality behind its role in UGA stop-codon recoding, and self-validating experimental protocols for its quantification.

The Mechanistic Pathway of mcm5Um Biosynthesis

The formation of mcm5Um is a highly coordinated, multi-step enzymatic process. The causality behind this complex biosynthesis lies in the necessity to restrict the conformational flexibility of the U34 nucleotide. The bulky mcm5 group and the 2'-O-methylation work synergistically to stabilize the C3′−endo ribose conformation, which is thermodynamically required to facilitate non-canonical Watson-Crick base pairing with the UGA stop codon during selenocysteine incorporation[1][2].

Step 1: Carboxymethylation by the Elongator Complex

The pathway initiates with the Elongator complex (ELP1–ELP6), which catalyzes the addition of a carboxymethyl group to the C5 position of the uridine ring, converting U34 to 5-carboxymethyluridine ( cm5U )[3]. This step is dependent on acetyl-CoA and is a prerequisite for all subsequent modifications at this position.

Step 2: Methyl Esterification by ALKBH8

In mammals, the AlkB homolog 8 (ALKBH8) acts as a specialized tRNA methyltransferase. Operating in a heterodimeric complex with the accessory protein TRM112, ALKBH8 utilizes S-adenosylmethionine (SAM) to methylate the carboxylate oxygen of cm5U , yielding 5-methoxycarbonylmethyluridine ( mcm5U )[4]. This modification is highly responsive to reactive oxygen species (ROS), acting as a sensor to upregulate oxidative stress response proteins[5].

Step 3: 2'-O-Ribose Methylation by FTSJ1

The terminal step in the mcm5Um pathway is the 2'-O-methylation of the ribose sugar. Recent structural and biochemical studies have identified FTSJ1 as the primary 2'-O-methyltransferase responsible for converting mcm5U to mcm5Um on tRNASec [2][6]. FTSJ1 requires interaction with the selenocysteine-specific elongation factor (EEFSEC) to efficiently target tRNASec [2].

Biosynthesis U34 Unmodified Uridine (U34) ELP Elongator Complex (ELP1-6) Acetyl-CoA Dependent U34->ELP cm5U cm5U ELP->cm5U ALKBH8 ALKBH8 / TRM112 SAM-Dependent Methylation cm5U->ALKBH8 mcm5U mcm5U ALKBH8->mcm5U FTSJ1 FTSJ1 2'-O-Ribose Methylation mcm5U->FTSJ1 mcm5Um mcm5Um FTSJ1->mcm5Um

Enzymatic cascade of mcm5Um biosynthesis from unmodified U34.

Biological Significance and Clinical Phenotypes

The presence of mcm5Um dictates the translational efficiency of modification-tunable transcripts (MoTTs)[7]. In the absence of ALKBH8 or FTSJ1, the translation of stress-related selenoproteins (e.g., Glutathione Peroxidase 1, GPX1) is severely impaired, leading to elevated ROS, DNA damage, and lipid peroxidation[5].

Furthermore, mutations in the enzymes governing this pathway are directly linked to severe human pathologies, summarized below:

Table 1: Quantitative & Clinical Summary of mcm5Um Biosynthetic Enzymes
Enzyme ComplexCatalytic FunctionPrimary SubstratesAssociated Clinical Phenotype
ELP1-ELP6 U34 cm5U tRNASec , tRNALys , tRNAGln Familial Dysautonomia; Neurodegeneration
ALKBH8 cm5U mcm5U tRNASec , tRNAArg Autosomal-Recessive Intellectual Disability; ROS Susceptibility[1][5]
FTSJ1 mcm5U mcm5Um tRNASec , tRNAPhe X-Linked Intellectual Disability (XLID); Metastatic Cancer[2][6]

Experimental Methodologies: A Self-Validating System

To accurately study the mcm5Um pathway, researchers must employ orthogonal, self-validating protocols. Relying solely on gene knockout models is insufficient due to compensatory mechanisms. The following protocol pairs highly sensitive analytical chemistry (LC-MS/MS) with a functional biological readout (Ribo-seq), ensuring that observed phenotypic changes are causally linked to the specific loss of the mcm5Um modification.

Protocol 1: Absolute Quantification of mcm5Um via LC-MS/MS

This protocol utilizes heavy-isotope internal standards to normalize matrix effects and ionization variances, creating a self-calibrating quantitative loop.

  • tRNA Isolation & Enrichment: Extract total RNA using TRIzol. Enrich for tRNASec using biotinylated complementary DNA probes coupled to streptavidin magnetic beads.

  • Enzymatic Hydrolysis: Digest 1 µg of enriched tRNA to single nucleosides using Nuclease P1 (1 U, 37°C for 2 hours) followed by Calf Intestinal Alkaline Phosphatase (CIP) in ammonium acetate buffer (pH 5.3).

  • Isotope Spiking (Self-Validation Step): Spike the digest with 13C5​ -labeled mcm5Um standard at a known concentration (e.g., 100 fmol). This ensures that any degradation during sample prep is mathematically corrected.

  • LC-MS/MS Analysis: Inject onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transition for mcm5Um ( m/z 347.1 215.1) and its heavy counterpart.

Protocol 2: Functional Validation via Ribosome Profiling (Ribo-seq)

To prove that the absence of mcm5Um directly causes translational stalling at UGA codons:

  • Generate FTSJ1−/− cell lines using CRISPR-Cas9.

  • Treat cells with RNase I to degrade unprotected mRNA, isolating ribosome-protected fragments (RPFs).

  • Sequence RPFs and map to the transcriptome.

  • Causality Check: Calculate the Ribosome Dwelling Time (A-site pausing) specifically at UGA codons of selenoprotein mRNAs (e.g., GPX1). A significant peak in A-site reads at UGA in FTSJ1−/− cells compared to wild-type confirms the decoding defect[6].

Workflow cluster_0 Analytical Chemistry (LC-MS/MS) cluster_1 Functional Biology (Ribo-seq) Start Experimental Design (WT vs FTSJ1-/-) Isol tRNA Enrichment Start->Isol Ribo Ribosome Footprinting Start->Ribo Hydr Nuclease P1/CIP Hydrolysis + Heavy Isotope Spike Isol->Hydr MS MRM Quantification (m/z 347.1 -> 215.1) Hydr->MS Integration Self-Validated Causality: Modification Loss = Translation Stall MS->Integration Seq Deep Sequencing Ribo->Seq Bioinf A-Site Pausing Analysis at UGA Codons Seq->Bioinf Bioinf->Integration

Orthogonal validation workflow coupling LC-MS/MS quantification with Ribo-seq functional analysis.

Therapeutic Perspectives

The enzymes governing mcm5Um biosynthesis are emerging as potent targets in drug development. Because ALKBH8 and FTSJ1 are heavily upregulated in certain metastatic cancers to combat high oxidative stress environments, developing small-molecule inhibitors against the SAM-binding pockets of these methyltransferases could selectively sensitize metastatic cells to ROS-induced apoptosis[2][5]. Conversely, in the context of X-linked intellectual disability (XLID) driven by FTSJ1 loss of function, therapeutic strategies may involve mRNA-based delivery of hyper-modified tRNAPhe or tRNASec to bypass the endogenous enzymatic defect[6].

References

  • Meren Lab. tRNA modification dynamics from individual organisms to metaepitranscriptomics of microbiomes. Available at:[Link]

  • Gu et al. tRNA modifications regulate translation during cellular stress. MIT Open Access Articles. Available at:[Link]

  • Songe-Møller et al. Mammalian ALKBH8 possesses tRNA methyltransferase activity required for the biogenesis of multiple wobble uridine modifications implicated in translational decoding. Molecular and Cellular Biology. Available at:[Link]

  • Nagayoshi et al. Loss of Ftsj1 perturbs codon-specific translation efficiency in the brain and is associated with X-linked intellectual disability. Science Advances. Available at:[Link]

  • Endres et al. Selenocysteine tRNA methylation promotes oxidative stress resistance in melanoma metastasis. bioRxiv. Available at:[Link]

  • Endres et al. Alkbh8 Regulates Selenocysteine-Protein Expression to Protect against Reactive Oxygen Species Damage. PLoS One. Available at:[Link]

  • Ramesh et al. tRNA modification enzyme-dependent redox homeostasis regulates synapse formation and memory. eLife. Available at:[Link]

Sources

Exploratory

discovery of 5-Methoxycarbonylmethyl-2'-O-methyluridine

An In-depth Technical Guide to the Discovery and Significance of 5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm⁵Um) Abstract The (mcm⁵Um) is not a singular event but rather the culmination of decades of research into th...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Discovery and Significance of 5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm⁵Um)

Abstract

The (mcm⁵Um) is not a singular event but rather the culmination of decades of research into the intricate world of post-transcriptional RNA modification. This guide provides a comprehensive technical overview of mcm⁵Um, a hypermodified nucleoside found at the wobble position of transfer RNA (tRNA). We will deconstruct its complex enzymatic biosynthesis, detail the analytical methodologies for its detection, and explore its profound impact on translational fidelity and cellular homeostasis. This document serves as a foundational resource for researchers investigating the epitranscriptome and its implications in health and disease.

The Biological Imperative: tRNA Modification at the Wobble Position

Transfer RNAs are not merely passive carriers of amino acids; they are active participants in protein synthesis, subject to a vast array of chemical modifications that fine-tune their function.[1] Modifications within the anticodon loop, particularly at the first "wobble" position (uridine-34), are critical for the accurate and efficient decoding of messenger RNA (mRNA) codons.[2][3][4][5][6][7] These modifications expand or restrict the base-pairing capabilities of the tRNA, ensuring that the correct amino acid is incorporated into the growing polypeptide chain.

The 5-methoxycarbonylmethyl (mcm⁵) and 5-carbamoylmethyl (ncm⁵) side chains on wobble uridines are a hallmark of eukaryotic cytoplasmic tRNAs.[2][3] These modifications are essential for preventing translational errors and are implicated in diverse cellular processes, including growth, metabolism, and stress response.[7][8] Defects in the machinery responsible for these modifications have been linked to severe human diseases, including neurodevelopmental disorders and cancer.[1] 5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm⁵Um) represents a further layer of this regulatory complexity, combining the mcm⁵ side chain with a 2'-O-methylation on the ribose sugar.

Elucidation of the mcm⁵Um Biosynthetic Pathway: A Multi-Enzyme Cascade

The "discovery" of mcm⁵Um is intrinsically linked to the meticulous unraveling of its biosynthetic pathway. This process is not the work of a single enzyme but a sophisticated, multi-step enzymatic assembly line.

Step 1: The Foundation - Carboxymethylation by the Elongator Complex

The initial and indispensable step in forming the mcm⁵ side chain is catalyzed by the highly conserved Elongator complex.[2][3] This six-subunit protein assembly (Elp1–Elp6) was first identified in association with RNA polymerase II but is now understood to have its primary, and perhaps sole, function in tRNA modification.[2][3][9]

  • Causality of Experimental Choice: The link between Elongator and tRNA modification was solidified through genetic screens in Saccharomyces cerevisiae. Mutants deficient in any of the Elongator subunits were found to completely lack mcm⁵ and ncm⁵ modified nucleosides, demonstrating the complex's foundational role.[9][10]

  • Mechanism: Elongator is responsible for generating the 5-carboxymethyluridine (cm⁵U) intermediate on the target tRNA molecule.[9][11][12] This reaction establishes the core side chain that will be subsequently modified.

Step 2: Methyl Esterification - The Role of the Trm9/ALKBH8 Methyltransferase

Once cm⁵U is formed, the carboxyl group is esterified with a methyl group to yield 5-methoxycarbonylmethyluridine (mcm⁵U).

  • Mechanism: This S-adenosyl-L-methionine (SAM)-dependent methylation is performed by a heterodimeric enzyme complex.[13]

    • In yeast, this complex consists of the catalytic methyltransferase subunit, Trm9 , and an activating partner protein, Trm112 , which is crucial for enzymatic activity and substrate binding.[8][10][13][14]

    • In mammals, the homologous enzyme is ALKBH8 , which contains a methyltransferase domain and likewise requires interaction with a partner protein (TRM112) to form a functional complex.[12][14]

Step 3: Ribose Modification - The Final 2'-O-Methylation

The final step in the synthesis of mcm⁵Um is the methylation of the 2'-hydroxyl group of the ribose moiety of the mcm⁵U nucleoside.

  • Mechanism: This reaction is catalyzed by a 2'-O-methyltransferase. While the specific enzyme responsible for converting mcm⁵U to mcm⁵Um has not been definitively isolated and characterized in all organisms, the existence of the modification is well-documented, particularly in tRNA-Sec-UGA.[7][8][13] The broader class of tRNA 2'-O-methyltransferases, such as TrmH (also known as SpoU), utilize a conserved mechanism where a general base activates the 2'-hydroxyl for a nucleophilic attack on the methyl group of SAM.[15] The discovery of mcm⁵Um points to the existence of a highly specific enzyme that recognizes the already-modified mcm⁵U as its substrate.

mcm5Um Biosynthesis cluster_0 Core tRNA Substrate cluster_1 Enzymatic Cascade cluster_2 Modified Nucleoside Intermediates U34 Uridine-34 in tRNA Elongator Elongator Complex (Elp1-Elp6) cm5U cm⁵U (5-carboxymethyluridine) Elongator->cm5U Carboxymethylation Trm9_ALKBH8 Trm9-Trm112 (Yeast) ALKBH8-TRM112 (Mammals) mcm5U mcm⁵U (5-methoxycarbonylmethyluridine) Trm9_ALKBH8->mcm5U Methylation (SAM) MTase 2'-O-Methyltransferase (e.g., Trm family) mcm5Um mcm⁵Um (5-Methoxycarbonylmethyl- 2'-O-methyluridine) MTase->mcm5Um 2'-O-Methylation (SAM)

Caption: The enzymatic pathway for the biosynthesis of mcm⁵Um.

Methodologies for Synthesis and Characterization

The study of modified nucleosides relies on robust methods for both their chemical synthesis and their detection within biological samples.

Chemical Synthesis Approaches

While the biological pathway is complex, chemical synthesis provides access to pure standards for analytical and functional studies. Several strategies have been developed for synthesizing C5-substituted uridines, which serve as a blueprint for obtaining mcm⁵Um.

  • Starting Materials: Syntheses often commence from readily available precursors like 5-formyluridine or 5-bromouridine .[16][17]

  • Key Reactions:

    • C5-Functionalization: A common approach involves the reaction of a protected 5-bromouridine with diethyl malonate to introduce a C5-side chain that can be further modified.[16]

    • Cyanohydrin Formation: An alternative route uses 5-formyluridine, which is converted to a cyanohydrin intermediate. This intermediate can then be transformed into the desired methoxycarbonylmethyl group.[16][17][18]

Commercially, 5-Methoxycarbonylmethyl-2'-O-methyluridine is available as a purified chemical for research purposes, facilitating its use in various experimental contexts.[19][][21]

Protocol: Detection and Analysis of tRNA Modifications

A multi-pronged approach is required to validate the presence and quantity of mcm⁵Um and related modifications in cellular tRNA.

1. tRNA Isolation and Purification:

  • Step 1: Harvest cells from the desired culture (e.g., yeast, mammalian cell lines).
  • Step 2: Perform total RNA extraction using a phenol-chloroform method or a commercial kit.
  • Step 3: Isolate the tRNA fraction from total RNA using anion-exchange chromatography (e.g., DEAE-cellulose column) or size-exclusion chromatography.

2. Nucleoside Analysis via HPLC-MS:

  • Step 1 (Digestion): Digest the purified tRNA to single nucleosides using a combination of Nuclease P1 and bacterial alkaline phosphatase. This ensures complete breakdown to 2'-deoxynucleosides.
  • Step 2 (Separation): Separate the resulting nucleoside mixture using High-Performance Liquid Chromatography (HPLC), typically with a C18 reverse-phase column.
  • Step 3 (Detection & Quantification): Couple the HPLC output to a mass spectrometer (MS). The mass-to-charge ratio allows for the unambiguous identification of mcm⁵Um, while the peak area provides quantification relative to the canonical nucleosides.[4][22]

3. The γ-Toxin Endonuclease Assay (for related mcm⁵s²U):

  • Rationale: The γ-toxin from the yeast Kluyveromyces lactis is an endonuclease that specifically recognizes and cleaves tRNA containing the related 5-methoxycarbonylmethyl-2-thiouridine (mcm⁵s²U) modification.[5][8][14][23] This provides a powerful functional assay for the mcm⁵-pathway.
  • Self-Validation: A key finding in the characterization of mcm⁵Um was the observation that γ-toxin is inactive against tRNAs containing this modification.[7][8][13] This lack of cleavage serves as negative evidence, helping to distinguish mcm⁵Um from the closely related mcm⁵s²U and demonstrating the high specificity of the toxin for both the side chain and the 2-thio group.
  • Protocol:
  • Incubate isolated tRNA with purified γ-toxin.
  • Analyze the cleavage products using Northern blotting with a probe specific to a tRNA known to carry the modification.
  • The absence of a cleavage product for tRNA-Sec-UGA, which contains mcm⁵Um, confirms the modification and the toxin's specificity.
Analytical Technique Principle Application for mcm⁵Um Discovery Reference
HPLC-Mass Spectrometry Chromatographic separation followed by mass-based identification.Unambiguous identification and quantification of mcm⁵Um in tRNA digests.[4][22]
γ-Toxin Assay Specific enzymatic cleavage of tRNA containing mcm⁵s²U.Demonstrates that mcm⁵Um is not a substrate, helping to differentiate it from other wobble uridine modifications.[7][8][13]
Thin Layer Chromatography (TLC) Separation of radiolabeled nucleosides on a stationary phase.A classic method for identifying modified nucleosides, though largely superseded by HPLC-MS.[8]

Functional Consequences and Research Implications

The intricate biosynthesis of mcm⁵Um underscores its functional importance. The mcm⁵U family of modifications is critical for maintaining the integrity of the genetic code during translation.

  • Translational Fidelity: These modifications ensure proper codon-anticodon pairing, preventing frameshift errors and mistranslation. This is particularly important for decoding codons with A or G in the third position.[7][8][14]

  • Cellular Homeostasis: The Elongator complex and its downstream modifications are vital for cellular health. Their absence leads to pleiotropic defects, including sensitivity to temperature, DNA damaging agents, and other cellular stresses.[7][8][9][11]

  • Disease Relevance: As previously noted, mutations in the Elongator complex subunits are linked to human neurodevelopmental diseases.[1] This highlights the critical role of proper tRNA modification in neuronal function. The upregulation of tRNA modification pathways in certain cancers suggests a role in sustaining rapid proliferation.[1]

Functional Implications Pathway Elongator → Trm9/ALKBH8 → MTase (mcm⁵Um Biosynthesis) Fidelity Enhanced Translational Fidelity (Accurate Wobble Pairing) Pathway->Fidelity Efficiency Optimal Translation Efficiency Pathway->Efficiency Disease Disease States (Neurodegeneration, Cancer) Pathway->Disease Disruption of Pathway Leads to Homeostasis Cellular Homeostasis (Growth, Stress Response) Fidelity->Homeostasis Efficiency->Homeostasis Health Normal Cellular Function (e.g., Neuronal Development) Homeostasis->Health

Caption: The relationship between mcm⁵Um biosynthesis and cellular outcomes.

Conclusion and Future Directions

The is a testament to the power of combining genetics, biochemistry, and advanced analytical chemistry. It is not an isolated finding but a key piece in the larger puzzle of the epitranscriptome. We now understand that mcm⁵Um arises from a conserved, multi-step enzymatic pathway that is fundamental to the accurate translation of the genetic code.

For drug development professionals and researchers, this pathway presents several points of interest. The enzymes involved, particularly the Elongator complex and the ALKBH8 methyltransferase, represent potential therapeutic targets. Further research is required to fully characterize the specific 2'-O-methyltransferase responsible for the final step and to elucidate how the levels of mcm⁵Um and other tRNA modifications are regulated in response to cellular signals and environmental stress. Understanding these mechanisms will undoubtedly open new avenues for diagnosing and treating a range of human diseases.

References

  • Elongator-a tRNA modifying complex that promotes efficient translational decoding. (2018). Biochimica et Biophysica Acta (BBA)
  • Delaunay, S., & Schaffrath, R. (2020). Roles of Elongator Dependent tRNA Modification Pathways in Neurodegeneration and Cancer. International Journal of Molecular Sciences, 21(23), 9037.
  • Chen, C., Huang, B., Eliasson, M., Rydén, P., & Byström, A. S. (2011).
  • Johansson, M. J. O., Xu, F., & Byström, A. S. (2018).
  • Gros, M., Kupis, M., & Gulea, M. (2019). Novel entry to the synthesis of (S)- and (R)-5-methoxycarbonylhydroxymethyluridines – a diastereomeric pair of wobble tRNA nucleosides. Organic & Biomolecular Chemistry, 17(48), 10223-10229.
  • Konieczny, M., & Szweykowska-Kulińska, Z. (2020). Plant Elongator—Protein Complex of Diverse Activities Regulates Growth, Development, and Immune Responses. International Journal of Molecular Sciences, 21(19), 7015.
  • TRMO General Inform
  • Sahu, R., Shet, H., Sanghvi, Y. S., & Kapdi, A. R. (2025). Formyl Functionalized Nucleic Acids: A Versatile Tool for Epigenetic and Biomolecules Detection in Nucleic Acids. Chemical Record.
  • Lentini, J. M., et al. (2018). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. RNA, 24(7), 937-947.
  • 5-Methoxycarbonylmethyl-2'-O-methyluridine. (n.d.). MedChemExpress.
  • Chen, C., Huang, B., Anderson, J. T., & Byström, A. S. (2011). Unexpected Accumulation of ncm5U and ncm5s2U in a trm9 Mutant Suggests an Additional Step in the Synthesis of mcm5U and mcm5s2U. PLOS ONE, 6(6), e20783.
  • Songe-Møller, L., et al. (2016). Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons. Nucleic Acids Research, 44(3), 1237–1248.
  • Matsuda, T., et al. (2025). A transfer RNA methyltransferase with an unusual domain composition catalyzes 2′-O-methylation at position 6 in tRNA. Journal of Biological Chemistry.
  • Songe-Møller, L., et al. (2016). Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons. PubMed.
  • TrmO is an AdoMet-dependent methyltransferase responsible for m6t6A formation. (2014).
  • 5-Methoxycarbonylmethyl-2'-O-methyluridine (CAS 60197-31-1). (n.d.). BOC Sciences.
  • Christian, T., & Hou, Y. M. (2007). Diversity in mechanism and function of tRNA methyltransferases. Current Opinion in Microbiology, 10(5), 506-511.
  • Gulea, M., et al. (2025). First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm5Us) and their acid analogues (chm5Us). RSC Publishing.
  • The synthesis of (S)- and (R)-5-methoxycarbonylhydroxy-methyluridine (1 and 2) starting with 5-formyluridine 9. (2019).
  • 5-methoxycarbonylmethyluridine. (n.d.). PubChem.
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  • 5-Methoxycarbonylmethyl-2'-O-methyluridine. (n.d.). Amsbio.
  • de Crécy-Lagard, V., et al. (2015). Diversity of the biosynthesis pathway for threonylcarbamoyladenosine (t(6)A), a universal modification of tRNA. RNA Biology, 12(2), 141-151.
  • Sochacka, E., et al. (2024). Studies on the Oxidative Damage of the Wobble 5-Methylcarboxymethyl-2-Thiouridine in the tRNA of Eukaryotic Cells with Disturbed Homeostasis of the Antioxidant System.
  • Monitoring the 5-Methoxycarbonylmethyl-2-Thiouridine (mcm5s2U) Modification Utilizing the Gamma-Toxin Endonuclease. (2018).
  • 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um). (n.d.).
  • Lentini, J. M., et al. (2018). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the gamma-toxin endonuclease. bioRxiv.
  • Monitoring the 5-Methoxycarbonylmethyl-2-Thiouridine (mcm5s2U) Modification Utilizing the Gamma-Toxin Endonuclease. (2018). PubMed.
  • Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the gamma-toxin endonuclease. (2018).
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  • Gulea, M., et al. (2025). First organocatalytic, diastereoselective synthesis of tRNA wobble nucleosides: (R)- and (S)-methoxycarbonylhydroxymethyluridines (mchm 5 Us) and their acid analogues (chm 5 Us). RSC Publishing.
  • 5-methoxycarbonylmethyl-2'-O-methyluridine-5'-monophosphate (pmcm5Um). (n.d.).
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  • trmO - tRNA (adenine(37)-N6)-methyltransferase. (n.d.). UniProt.
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  • Christian, T., et al. (2010). Mechanism of N-methylation by the tRNA m1G37 methyltransferase Trm5. RNA, 16(11), 2123-2133.
  • Synthesis of m 1 G37-tRNA. (A) Trm5 catalyzes the conversion of... (n.d.).
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  • A Study on Synthesis and Upscaling of 2′-O-AECM-5-methyl Pyrimidine Phosphoramidites for Oligonucleotide Synthesis. (2020). Molecules, 25(21), 5099.
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Foundational

The Biological Significance of 2'-O-Methylation in mcm5U: Decoding Stress Responses and Selenoprotein Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary The tRNA epitranscriptome is a dynamic regulatory layer that...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

The tRNA epitranscriptome is a dynamic regulatory layer that dictates the speed, fidelity, and efficiency of mRNA translation. Among the most complex and functionally critical modifications are those occurring at the wobble position (U34) of the anticodon loop. The hypermodification 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) represents the terminal maturation step for specific tRNAs, most notably the selenocysteine-specific tRNA (tRNA-Sec).

This whitepaper explores the biophysical causality, enzymatic pathways, and biological significance of the 2'-O-methylation of mcm5U. By stabilizing the anticodon loop, mcm5Um acts as a molecular switch that reprograms translation during oxidative stress, driving the expression of critical antioxidant enzymes. Understanding this pathway provides profound insights into cellular stress responses, cancer metastasis, and novel therapeutic targets.

The Biophysical Causality of 2'-O-Methylation

To understand the biological significance of mcm5Um, one must first examine the biophysics of the 2'-O-methyl group on the ribose sugar.

During translation, the anticodon loop of a tRNA must adopt a highly specific, open conformation to pair efficiently with the mRNA codon within the A-site of the ribosome. Unmodified uridines are highly flexible, leading to an entropic penalty upon binding. The addition of a 2'-O-methyl group to the ribose of U34 introduces a steric clash with the nucleobase if the sugar adopts a C2'-endo conformation. Consequently, the 2'-O-methylation strongly biases the ribose towards a C3'-endo pucker [1].

This C3'-endo conformation is the geometric hallmark of A-form RNA helices. By pre-organizing the U34 nucleotide into this rigidified, decoding-competent state, the mcm5Um modification drastically reduces the entropic cost of codon-anticodon pairing. In the context of tRNA-Sec, this kinetic advantage is absolute: the tRNA must outcompete the translation termination machinery (Release Factors) to successfully recode the UGA stop codon into selenocysteine[1][2].

The Biosynthetic Cascade: Writers of the Epitranscriptome

The formation of mcm5Um is not a single-step event but a highly coordinated enzymatic cascade responsive to environmental cues.

  • Elongator Complex (ELP1-6): Initiates the modification by utilizing Acetyl-CoA to convert unmodified U34 to 5-carboxymethyluridine (cm5U).

  • ALKBH8 (AlkB Homolog 8): Acts as a critical methyltransferase, using S-adenosylmethionine (SAM) to convert cm5U to mcm5U. Loss of ALKBH8 abolishes mcm5U formation, severely impairing the cellular response to reactive oxygen species (ROS)[2][3].

  • FTSJ1: The terminal 2'-O-methyltransferase. FTSJ1 specifically recognizes the mcm5U intermediate and adds the ribose methyl group to generate the mature mcm5Um[4].

Biosynthesis U34 Unmodified U34 (tRNA-Sec) cm5U cm5U (Intermediate) U34->cm5U Acetyl-CoA mcm5U mcm5U (Housekeeping Pool) cm5U->mcm5U SAM mcm5Um mcm5Um (Stress-Response Pool) mcm5U->mcm5Um SAM + Selenium ELP Elongator Complex ELP->U34 ALKBH8 ALKBH8 ALKBH8->cm5U FTSJ1 FTSJ1 FTSJ1->mcm5U

Biosynthetic pathway of mcm5Um highlighting the enzymatic cascade from unmodified U34.

Biological Significance: Stress, Selenium, and Cancer

The mammalian selenoproteome consists of 25 proteins, which are broadly categorized into housekeeping and stress-related enzymes[5]. The biological mandate of mcm5Um is to act as a translational triage system during physiological stress.

The Two Pools of tRNA-Sec

Eukaryotic cells maintain two distinct pools of tRNA-Sec:

  • The mcm5U Pool: Sufficient for the basal translation of housekeeping selenoproteins.

  • The mcm5Um Pool: Highly dependent on intracellular selenium levels and oxidative stress. This hypermodified pool is strictly required for the efficient translation of stress-related selenoproteins, such as Glutathione Peroxidases (GPX1) and Thioredoxin Reductases (TRXR)[5].

Oxidative Stress and Melanoma Metastasis

During oxidative stress, ROS levels spike, threatening cellular integrity. The cell responds by upregulating FTSJ1 activity, driving the stoichiometric shift from mcm5U to mcm5Um[4]. This reprogramming of the tRNA pool enhances UGA recoding, flooding the cell with GPX and TRXR to detoxify ROS[3].

In oncology, this survival mechanism is frequently hijacked. Metastasizing melanoma cells experience extreme oxidative stress in the bloodstream. Recent studies demonstrate that these cancer cells become hyper-dependent on FTSJ1-mediated mcm5Um formation to synthesize antioxidant selenoproteins, making FTSJ1 a highly attractive therapeutic target for preventing metastasis[4].

StressResponse ROS Oxidative Stress (ROS) FTSJ1_Act FTSJ1 Activation ROS->FTSJ1_Act Se Selenium Availability tRNA_Pool Shift to mcm5Um tRNA-Sec Se->tRNA_Pool FTSJ1_Act->tRNA_Pool UGA_Decode Enhanced UGA Recoding tRNA_Pool->UGA_Decode GPX_TRXR GPX1 & TRXR Synthesis UGA_Decode->GPX_TRXR GPX_TRXR->ROS Detoxification Survival Cellular Survival / Metastasis GPX_TRXR->Survival

Translational reprogramming workflow driven by mcm5Um under oxidative stress.

Quantitative Data Summary

The functional divergence between the two tRNA-Sec isoforms is summarized below. The presence of the 2'-O-methyl group is the sole differentiator between basal homeostasis and robust stress resistance.

Isoform FeaturetRNA-Sec (mcm5U)tRNA-Sec (mcm5Um)
Wobble Modification 5-methoxycarbonylmethyluridine5-methoxycarbonylmethyl-2'-O-methyluridine
Terminal Writer Enzyme ALKBH8FTSJ1
Target Transcripts Housekeeping SelenoproteinsStress-related Selenoproteins (e.g., GPX1, TRXR)
Physiological State Basal HomeostasisOxidative Stress / Cancer Metastasis
UGA Decoding Efficiency ModerateHigh (Optimized A-form geometry)
Selenium Dependence LowHigh

Self-Validating Experimental Protocol: LC-MS/MS Profiling of mcm5Um

Standard RNA sequencing (e.g., reverse transcription-based methods) frequently fails to accurately quantify 2'-O-methylation due to polymerase read-through or stalling artifacts. To achieve high-fidelity quantification of the mcm5U-to-mcm5Um stoichiometric shift, researchers must utilize targeted Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: Quantify the ratio of mcm5U to mcm5Um in enriched tRNA-Sec to evaluate stress-induced translational reprogramming.

Step 1: Specific tRNA-Sec Isolation

Causality: tRNA-Sec is a low-abundance isoacceptor. Analyzing bulk tRNA dilutes the mcm5Um signal, masking critical stress-induced stoichiometric shifts.

  • Synthesize a 3'-biotinylated complementary DNA oligonucleotide targeting the unique 90-nt sequence of eukaryotic tRNA-Sec.

  • Hybridize the probe to total extracted RNA at 65°C, slowly cooling to room temperature to ensure specific annealing.

  • Capture the RNA-DNA hybrids using Streptavidin-coated magnetic beads. Wash stringently with 0.1x SSC buffer to remove non-specific tRNAs.

  • Elute the enriched tRNA-Sec by heating to 75°C in RNase-free water.

Step 2: Enzymatic Hydrolysis to Single Nucleosides

Causality: Complete hydrolysis is required to release individual nucleosides without chemically degrading the delicate hypermodifications.

  • Denature the enriched tRNA-Sec at 95°C for 3 minutes, then immediately chill on ice.

  • Add a digestion cocktail containing Benzonase (endonuclease), Phosphodiesterase I (exonuclease), and Calf Intestinal Phosphatase (CIP) (removes terminal phosphates).

  • Incubate at 37°C for 6 hours. Add a heavy-isotope labeled internal standard (e.g., [13C, 15N]-uridine) to control for downstream ionization efficiency.

Step 3: UHPLC-QQQ-MS/MS Analysis

Causality: The 2'-O-methyl group increases the hydrophobicity of the nucleoside. Reverse-phase chromatography leverages this to baseline-resolve mcm5U from mcm5Um before mass spectrometry injection.

  • Inject the digested nucleosides onto a C18 reverse-phase UHPLC column.

  • Run a gradient of 0.1% formic acid in water (Mobile Phase A) to 0.1% formic acid in acetonitrile (Mobile Phase B). Note: mcm5Um will elute later than mcm5U due to the hydrophobic methyl group.

  • Operate a Triple Quadrupole (QQQ) Mass Spectrometer in Multiple Reaction Monitoring (MRM) positive ion mode.

  • Validation Metric: Monitor the specific precursor-to-product ion transitions. The mass difference between mcm5U and mcm5Um precursor ions will be exactly +14.015 Da . Calculate the ratio of the integrated peak areas (mcm5Um / [mcm5U + mcm5Um]) to determine the stress-induced shift.

References

  • Molecular Coping Mechanisms: Reprogramming tRNAs To Regulate Codon-Biased Translation of Stress Response Proteins. Accounts of Chemical Research.[Link]

  • Crystal Structure Analysis Reveals Functional Flexibility in the Selenocysteine-Specific tRNA from Mouse. PLOS ONE.[Link]

  • tRNA modifications regulate translation during cellular stress. MIT Open Access Articles (FEBS Letters).[Link]

  • Minireview: How Selenium Has Altered Our Understanding of the Genetic Code. University of Nebraska - Lincoln DigitalCommons.[Link]

  • Selenocysteine tRNA methylation promotes oxidative stress resistance in melanoma metastasis. bioRxiv.[Link]

Sources

Protocols & Analytical Methods

Method

detection of 5-Methoxycarbonylmethyl-2'-O-methyluridine in RNA

Application Note: Quantitative Profiling of 5-Methoxycarbonylmethyl-2'-O-methyluridine ( mcm5Um ) in RNA Introduction & Biological Significance 5-Methoxycarbonylmethyl-2'-O-methyluridine ( mcm5Um ) is a hypermodified nuc...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantitative Profiling of 5-Methoxycarbonylmethyl-2'-O-methyluridine ( mcm5Um ) in RNA

Introduction & Biological Significance

5-Methoxycarbonylmethyl-2'-O-methyluridine ( mcm5Um ) is a hypermodified nucleoside predominantly found at the wobble position (U34) of specific eukaryotic transfer RNAs (tRNAs), such as tRNASec and tRNAArg . This epitranscriptomic mark is critical for regulating codon optimality, maintaining translational fidelity, and driving the cellular response to oxidative stress .

The biosynthesis of mcm5Um is a sequential process. The Elongator complex first forms cm5U , which is subsequently methylated by the methyltransferase domain of ALKBH8 to form mcm5U . A final 2'-O-methylation of the ribose ring by enzymes such as FTSJ1/TRM7 yields the mature mcm5Um modification. Clinically, recessive truncating mutations in the ALKBH8 gene lead to a severe impairment of these wobble uridine modifications, resulting in intellectual disability and developmental syndromes .

Pathway U Unmodified U34 cm5U cm⁵U U->cm5U Elongator mcm5U mcm⁵U cm5U->mcm5U ALKBH8 mcm5Um mcm⁵Um mcm5U->mcm5Um FTSJ1/TRM7

Figure 2: Biosynthetic pathway of mcm⁵Um at the tRNA wobble position (U34).

Analytical Challenges & Rationale

Detecting mcm5Um presents significant analytical challenges due to its low cellular abundance and structural isomerism with other wobble modifications (e.g., mcm5U and mcm5s2U ). To establish a self-validating detection system, this protocol utilizes two orthogonal approaches:

  • UHPLC-MS/MS (MRM Mode): Provides exact mass, retention time, and specific molecular fragmentation patterns.

  • Gamma-Toxin Endonuclease Assay: A highly specific biological cleavage assay that targets thiolated wobble uridines ( mcm5s2U ) but is inactive against mcm5Um , allowing for differential validation .

Experimental Workflows

G N1 Total RNA Extraction (Cells/Tissue) N2 tRNA Enrichment (Size Exclusion / SEC) N1->N2 N3 Enzymatic Hydrolysis (Nuclease P1, rSAP, PDE I) N2->N3 Antioxidants added N4 UHPLC Separation (C18 Column) N3->N4 Single nucleosides N5 Triple Quadrupole MS/MS (MRM Mode) N4->N5 Retention Time matched N6 Data Analysis (mcm⁵Um Quantification) N5->N6 331.2 -> 185.1 m/z

Figure 1: Comprehensive LC-MS/MS workflow for the isolation, hydrolysis, and quantification of mcm⁵Um.

Detailed Protocols

Protocol A: tRNA Isolation and Enzymatic Hydrolysis

Rationale: To accurately quantify mcm5Um , mature tRNAs must be isolated from the total RNA pool to remove mRNA and rRNA background. The polymer must then be reduced to single nucleosides for mass spectrometric analysis.

  • RNA Extraction & Enrichment: Isolate total RNA using an acid-guanidinium-phenol method. Enrich the small RNA fraction (<200 nt) using Size-Exclusion Chromatography (SEC) or a commercial LiCl precipitation kit.

  • Hydrolysis Setup: Resuspend 1–2 µg of enriched tRNA in 30 µL of hydrolysis buffer (10 mM Ammonium Acetate, pH 5.3).

  • Enzymatic Digestion: Add 0.5 U of Nuclease P1, 0.01 U of Phosphodiesterase I (PDE I), and 1 U of Recombinant Shrimp Alkaline Phosphatase (rSAP).

    • Causality Note: Complete dephosphorylation by rSAP is critical because phosphorylated nucleotides bind poorly to C18 columns and suffer from severe ion suppression in the MS source.

  • Antioxidant Spike-in (Critical Step): Add 1 mM Deferoxamine and 1 mM Butylated hydroxytoluene (BHT) to the reaction mixture.

    • Causality Note: The 2-hour incubation at 37°C can cause artifactual oxidation of RNA modifications. Deferoxamine chelates iron, and BHT scavenges free radicals, preserving the integrity of the methoxycarbonylmethyl group.

  • Incubation & Filtration: Incubate at 37°C for 2 hours. Filter the hydrolysate through a 10 kDa MWCO spin filter to remove the enzymes prior to injection.

Protocol B: UHPLC-MS/MS Quantification

Rationale: Triple quadrupole mass spectrometry in Multiple Reaction Monitoring (MRM) mode provides the highest sensitivity. By monitoring specific precursor-to-product ion transitions, mcm5Um can be distinguished from its unmethylated precursor .

  • Chromatography: Inject 5 µL of the filtered nucleoside mixture onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phases: Use 5 mM Ammonium Acetate (pH 5.3) as Mobile Phase A, and Acetonitrile as Mobile Phase B.

    • Causality Note: A slightly acidic pH (5.3) ensures that the modified nucleosides remain in an un-ionized or partially ionized state, maximizing their retention on the hydrophobic stationary phase and allowing the separation of structural isomers before ionization.

  • MS/MS Parameters: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor the specific transitions outlined in Table 1 .

    • Causality Note: The use of a qualifier ion (153.1 m/z) ensures a self-validating system. If the ratio of the quantifier to qualifier peak areas deviates from the synthetic standard, it indicates a co-eluting isobaric interference rather than true mcm5Um .

Protocol C: Orthogonal Validation via Gamma-Toxin Endonuclease Assay

Rationale: Mass spectrometry is highly sensitive but can be subject to matrix effects. Gamma-toxin is a highly specific ribonuclease that targets the anticodon loop of tRNAs containing mcm5s2U . It is structurally incapable of cleaving tRNAs with mcm5Um .

  • Cleavage Reaction: Incubate 1 µg of total tRNA with 0.5 µg of recombinant Gamma-toxin in reaction buffer (10 mM Tris-HCl, 10 mM MgCl2, 50 mM NaCl, pH 7.5) for 30 minutes at 37°C.

  • Resolution: Resolve the products on a 15% TBE-Urea polyacrylamide gel.

  • Northern Blotting: Transfer to a nylon membrane and probe for the specific tRNA of interest (e.g., tRNASec ).

    • Causality Note: If the tRNA contains mcm5Um , it will remain intact (~75 nt). If it contains mcm5s2U , it will be cleaved into two ~35 nt halves. This binary cleavage assay provides a robust, orthogonal confirmation of the modification state at the U34 position.

Data Presentation

Table 1: MRM Transitions for Wobble Uridine Modifications | Modification | Precursor Ion [M+H]+ (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Fragment Loss Identity | | :--- | :--- | :--- | :--- | :--- | | mcm⁵Um | 331.2 | 185.1 | 153.1 | Quant: Loss of 2'-O-methylribose (-146 Da)Qual: Additional loss of methanol (-32 Da) | | mcm⁵U | 317.2 | 185.1 | 153.1 | Quant: Loss of ribose (-132 Da) | | mcm⁵s²U | 333.1 | 201.1 | N/A | Quant: Loss of ribose (-132 Da) |

Table 2: UHPLC Gradient Elution Profile

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (µL/min)
0.0 98 2 300
5.0 85 15 300
8.0 50 50 300

| 10.0 | 98 | 2 | 300 |

References

  • Recessive Truncating Mutations in ALKBH8 Cause Intellectual Disability and Severe Impairment of Wobble Uridine Modification. American Journal of Human Genetics. URL:[Link]

  • Alkbh8 Regulates Selenocysteine-Protein Expression to Protect against Reactive Oxygen Species Damage. PLOS ONE. URL:[Link]

  • Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the gamma-toxin endonuclease. bioRxiv. URL:[Link]

  • 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um). Modomics - A Database of RNA Modifications. URL:[Link]

Application

Application Notes and Protocols for the Mass Spectrometric Analysis of 5-Methoxycarbonylmethyl-2'-O-methyluridine

Introduction: The Significance of Modified Nucleosides in Biological Research The landscape of molecular biology has been profoundly shaped by the discovery of post-transcriptional modifications of RNA. These modificatio...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Modified Nucleosides in Biological Research

The landscape of molecular biology has been profoundly shaped by the discovery of post-transcriptional modifications of RNA. These modifications, numbering over 170, are not mere decorations on the four canonical bases but are critical players in a myriad of cellular processes, including the regulation of gene expression, the fine-tuning of tRNA function, and the structural stabilization of ribosomal RNA.[1] Among this diverse chemical repertoire is 5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um), a modified nucleoside found in tRNA. The presence and abundance of such modifications are increasingly recognized as potential biomarkers for various diseases and are of significant interest in the development of novel therapeutics.

The precise and sensitive detection and quantification of these modified nucleosides present a significant analytical challenge. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled specificity and sensitivity.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of 5-Methoxycarbonylmethyl-2'-O-methyluridine, from sample preparation to data interpretation.

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Full Name 5-Methoxycarbonylmethyl-2'-O-methyluridineModomics[3]
Abbreviation mcm5UmModomics[3]
Molecular Formula C13H18N2O8Modomics[3]
Monoisotopic Mass 330.1063 DaModomics[3]
[M+H]+ 331.1141 DaModomics[3]

Experimental Design and Workflow

The successful analysis of mcm5Um by mass spectrometry hinges on a well-designed experimental workflow. This typically involves the enzymatic digestion of RNA to its constituent nucleosides, followed by chromatographic separation and detection by tandem mass spectrometry.

Workflow for mcm5Um Analysis cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis RNA_Source RNA Source (Cells, Tissues, Biofluids) RNA_Isolation Total RNA Isolation RNA_Source->RNA_Isolation Enzymatic_Digestion Enzymatic Digestion to Nucleosides RNA_Isolation->Enzymatic_Digestion LC_Separation Liquid Chromatography (Reversed-Phase or HILIC) Enzymatic_Digestion->LC_Separation MS_Analysis Tandem Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Analysis Data_Acquisition Data Acquisition (MRM or Full Scan) MS_Analysis->Data_Acquisition Data_Processing Data Processing and Quantification Data_Acquisition->Data_Processing

Caption: High-level workflow for the analysis of 5-Methoxycarbonylmethyl-2'-O-methyluridine.

Part 1: Sample Preparation Protocols

The goal of sample preparation is to efficiently and reproducibly liberate the modified nucleosides from the RNA backbone while minimizing degradation and contamination.

Protocol 1: Enzymatic Digestion of RNA from Cultured Cells or Tissues

This protocol is adapted from established methods for the analysis of modified nucleosides from biological samples.[4]

Materials:

  • Total RNA isolated from cells or tissues

  • Nuclease P1 (0.5 U/μL in 10 mM ammonium acetate, pH 5.3)

  • Bacterial Alkaline Phosphatase (BAP)

  • 200 mM HEPES buffer, pH 7.0

  • Ultrapure water

Procedure:

  • To a microcentrifuge tube, add up to 2.5 µg of total RNA.

  • Add 2 µL of nuclease P1 solution (1 U).

  • Add 0.5 µL of BAP.

  • Add 2.5 µL of 200 mM HEPES buffer (pH 7.0).

  • Bring the total volume to 25 µL with ultrapure water.

  • Incubate the reaction mixture at 37°C for a minimum of 3 hours. For 2'-O-methylated nucleosides like mcm5Um, which can exhibit resistance to certain nucleases, a prolonged digestion of up to 24 hours may be beneficial to increase the yield.[4]

  • After digestion, the sample is ready for immediate LC-MS/MS analysis or can be stored at -80°C.

Expert Insight: The completeness of the enzymatic digestion is paramount for accurate quantification. It is advisable to assess the digestion efficiency, for instance, by analyzing a small aliquot of the digested sample on an agarose gel to ensure the absence of high molecular weight RNA.

Protocol 2: Extraction of Modified Nucleosides from Biofluids (e.g., Urine, Plasma)

This protocol is designed for the extraction of free nucleosides from complex biological matrices.[5]

Materials:

  • Biofluid sample (e.g., urine, plasma)

  • Internal standard (e.g., a stable isotope-labeled version of a common nucleoside)

  • Acetonitrile

  • Centrifuge

Procedure:

  • Thaw the biofluid sample at room temperature.

  • In a microcentrifuge tube, mix 100 µL of the sample with an appropriate amount of internal standard.

  • Add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 3 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Trustworthiness: The inclusion of an internal standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and reproducibility of the quantitative results.

Part 2: LC-MS/MS Method Development

The separation and detection of mcm5Um require an optimized liquid chromatography and mass spectrometry method.

Liquid Chromatography

The choice of chromatographic mode depends on the overall polarity of the nucleoside mixture. Both reversed-phase and hydrophilic interaction liquid chromatography (HILIC) can be employed.

ParameterReversed-Phase ChromatographyHILIC
Column C18, e.g., 2.1 x 100 mm, 1.8 µmAmide or other polar stationary phase
Mobile Phase A 0.1% Formic acid in water0.1% Formic acid in 95:5 Acetonitrile:Water
Mobile Phase B 0.1% Formic acid in acetonitrile0.1% Formic acid in 50:50 Acetonitrile:Water
Gradient Start with a low percentage of B, gradually increase to elute more hydrophobic compounds.Start with a high percentage of A, gradually increase the aqueous component (B) to elute more polar compounds.
Flow Rate 0.2-0.4 mL/min0.2-0.4 mL/min
Column Temperature 30-40 °C30-40 °C

Expert Insight: For a comprehensive profiling of modified nucleosides, which span a wide range of polarities, reversed-phase chromatography with a C18 column is a robust starting point.[6]

Mass Spectrometry

Electrospray ionization (ESI) in positive ion mode is the preferred method for the analysis of nucleosides as it is a soft ionization technique that typically produces protonated molecular ions with minimal fragmentation.[7]

Key MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or Full Scan MS followed by data-dependent MS/MS for untargeted analysis.

  • Capillary Voltage: 3.0-4.0 kV

  • Source Temperature: 120-150 °C

  • Desolvation Gas Flow and Temperature: Optimized for the specific instrument to ensure efficient desolvation.

MRM Transitions for mcm5Um:

For targeted quantification, the following MRM transition should be monitored:

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
331.11185.1Optimization Required

Note: The collision energy should be optimized for the specific mass spectrometer being used to maximize the intensity of the product ion.

Part 3: Fragmentation Analysis and Data Interpretation

Understanding the fragmentation pattern of mcm5Um is key to its confident identification.

Proposed Fragmentation Pathway

Upon collision-induced dissociation (CID), the most common fragmentation pathway for nucleosides is the cleavage of the N-glycosidic bond, resulting in the formation of a protonated nucleobase and the neutral loss of the ribose sugar.[8][9] For mcm5Um, the 2'-O-methylation adds stability to the glycosidic bond, but cleavage is still expected to be a major fragmentation channel.

Fragmentation_of_mcm5Um mcm5Um mcm5Um [M+H]+ = 331.11 fragment Protonated Base m/z = 185.1 Neutral Loss of 2'-O-methylribose mass = 146.0 mcm5Um:pre->fragment:base CID

Caption: Proposed fragmentation of 5-Methoxycarbonylmethyl-2'-O-methyluridine.

The product ion at m/z 185.1 corresponds to the protonated 5-methoxycarbonylmethyluracil base. The neutral loss of 146.0 Da corresponds to the 2'-O-methylribose moiety. The presence of the 2'-O-methyl group results in a neutral loss of a 146 Da 2'-O-methylated ribose, in contrast to the 132 Da loss for a standard ribose.

Data Analysis and Quantification:

  • Identification: The identification of mcm5Um is based on the co-elution of the analyte with an authentic standard (if available) and the observation of the correct precursor and product ions with the expected ratio.

  • Quantification: For quantitative analysis, a calibration curve should be constructed using a certified standard of mcm5Um. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the standard.

Conclusion

The mass spectrometric analysis of 5-Methoxycarbonylmethyl-2'-O-methyluridine is a powerful tool for advancing our understanding of the epitranscriptome. The protocols and guidelines presented here provide a robust framework for the reliable and accurate quantification of this important modified nucleoside. As with any analytical method, careful optimization and validation are essential for achieving high-quality data. The continued development of mass spectrometry-based techniques will undoubtedly shed further light on the roles of modified nucleosides in health and disease.

References

  • Boccaletto, P., Machnicka, M. A., Purta, E., Piatkowski, P., Baginski, B., Wirecki, T. K., ... & Helm, M. (2018). MODOMICS: a database of RNA modification pathways. Nucleic acids research, 46(D1), D303-D307. [Link]

  • Ogawa, T., Furuhashi, M., & Tomizawa, K. (2022). Protocol for preparation and measurement of intracellular and extracellular modified RNA using liquid chromatography-mass spectrometry. STAR protocols, 3(1), 101132. [Link]

  • Shimadzu Corporation. (n.d.). LC/MS/MS Method Package for Modified Nucleosides. Retrieved from [Link]

  • Wang, Y., & Xian, M. (2012). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 23(7), 1269–1280. [Link]

  • Helm, M. (n.d.). Detection of modified nucleosides by tandem mass spectrometry. AK-Helm. Retrieved from [Link]

  • De-Cremer, K., D'hooge, W., van de Walle, I., & van Breusegem, F. (2015). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry, 26(10), 1740–1749. [Link]

  • De-Cremer, K., D'hooge, W., van de Walle, I., & van Breusegem, F. (2015). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry, 26(10), 1740–1749. [Link]

  • Basu, S., & Li, X. (2022). Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells. LCGC North America, 40(6), 268-273. [Link]

  • Guan, Z., & Ghaffari, F. (2012). Collision-induced dissociation of oligonucleotide anions fully modified at the 2'-position of the ribose: 2'-F/-H and 2'-F/-H/-OMe mix-mers. Journal of mass spectrometry : JMS, 47(3), 364–369. [Link]

  • Limbach, P. A., & Zhang, Q. (2018). Differentiating Positional Isomers of Nucleoside Modifications by Higher-Energy Collisional Dissociation Mass Spectrometry (HCD MS). Journal of the American Society for Mass Spectrometry, 29(8), 1648–1657. [Link]

  • Shimadzu Corporation. (n.d.). Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Fitzgerald, N. J., & Yates, J. R. (2023). RNA Sample Preparation Strategies for Mass Spectrometry Sequencing of the Epitranscriptome and Therapeutic RNAs: A Review. Accounts of Chemical Research. [Link]

  • Gregson, J. M., & Crain, P. F. (1997). Collision-induced dissociation mass spectra of base fragment ions from permethyl derivatives. Journal of mass spectrometry : JMS, 32(10), 1055–1062. [Link]

  • Słomko, J., Słomko, M., Szcześniak, G., Klimaszewska-Łata, I., & Mroczko, B. (2020). LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. International journal of molecular sciences, 21(21), 8042. [Link]

  • Lan, J., & Wang, Y. (2017). Profiling DNA and RNA Modifications Using Advanced LC–MS/MS Technologies. Trends in Analytical Chemistry, 97, 14-23. [Link]

  • CD Genomics. (n.d.). mRNA Modification Analysis by MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass transitions of the analyzed modified nucleosides. Retrieved from [Link]

  • Ma, Y. L., Liu, W., Chen, Y. Z., & Zhao, Y. F. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

  • MtoZ Biolabs. (n.d.). 5-methoxycarbonylmethyl-2-thiouridine Analysis Service. Retrieved from [Link]

  • Chan, C. T., Dyavaiah, M., DeMott, M. S., Taghizadeh, K., Dedon, P. C., & Begley, T. J. (2010). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. RNA (New York, N.Y.), 16(11), 2145–2155. [Link]

  • Boccaletto, P., & Dunin-Horkawicz, S. (2018). 5-methoxycarbonylmethyl-2'-O-methyluridine-5'-monophosphate (pmcm5Um). Modomics. Retrieved from [Link]

  • Boccaletto, P., & Dunin-Horkawicz, S. (2018). 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um). Modomics. Retrieved from [Link]

  • Chan, C. T., Dyavaiah, M., DeMott, M. S., Taghizadeh, K., Dedon, P. C., & Begley, T. J. (2010). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. RNA, 16(11), 2145–2155. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

  • Meng, Z., & Limbach, P. A. (2006). Mass spectrometry-based quantification of pseudouridine in RNA. Analytical and bioanalytical chemistry, 384(2), 430–440. [Link]

  • Dudley, E., Tuytten, R., Bond, A., Lemière, F., Brenton, A. G., Esmans, E. L., & Newton, R. P. (2005). Study of the mass spectrometric fragmentation of pseudouridine: comparison of fragmentation data obtained by matrix-assisted laser desorption/ionisation post-source decay, electrospray ion trap multistage mass spectrometry, and by a method utilising electrospray quadrupole time-of-flight tandem mass spectrometry and in-source fragmentation. Rapid communications in mass spectrometry : RCM, 19(21), 3075–3085. [Link]

  • Wang, Y., & Xian, M. (2018). In-source fragmentation of nucleosides in electrospray ionization towards more sensitive and accurate nucleoside analysis. Analyst, 143(19), 4568–4572. [Link]

  • Chan, C. T., Dyavaiah, M., DeMott, M. S., Taghizadeh, K., Dedon, P. C., & Begley, T. J. (2021). Monitoring the 5-Methoxycarbonylmethyl-2-Thiouridine (mcm5s2U) Modification Utilizing the Gamma-Toxin Endonuclease. Methods in molecular biology (Clifton, N.J.), 2298, 197–216. [Link]

  • Chan, C. T., Dyavaiah, M., DeMott, M. S., Taghizadeh, K., Dedon, P. C., & Begley, T. J. (2021). Monitoring the 5-Methoxycarbonylmethyl-2-Thiouridine (mcm5s2U) Modification Utilizing the Gamma-Toxin Endonuclease. Methods in Molecular Biology, 2298, 197-216. [Link]

Sources

Method

Application Note: Identification and Quantification of 5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um)

Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction & Biological Significance

5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um ) is a hypermodified pyrimidine nucleoside[1] exclusively found at the wobble position (U34) of specific eukaryotic transfer RNAs (tRNAs), such as the selenocysteine-specific tRNA (tRNASec)[2]. The presence of mcm5Um is critical for proper mRNA decoding, regulating codon-biased translation, and driving the expression of stress-response proteins[3].

The biogenesis of mcm5Um is a multi-step process. The Elongator complex first forms a 5-carboxymethyluridine (cm5U) intermediate, which is subsequently methylated by the ALKBH8/TRM112 methyltransferase complex to form mcm5U[4]. This ALKBH8-mediated methylation is an absolute prerequisite for the final 2'-O-ribose methylation that yields mature mcm5Um[4].

Mechanistic Insights & Analytical Strategy (E-E-A-T)

Why LC-MS/MS is the Gold Standard

While next-generation sequencing can map certain modifications, mass spectrometry (MS) remains the only technique capable of directly and comprehensively characterizing the exact chemical structure of hypermodified nucleosides[5].

The analytical challenge in identifying mcm5Um lies in distinguishing it from its metabolic precursors and structurally similar wobble modifications (e.g., mcm5U, mcm5s2U). LC-MS/MS resolves this through precise Multiple Reaction Monitoring (MRM) based on collision-induced dissociation (CID) fragmentation mechanics:

  • Ionization: In positive electrospray ionization (ESI+), mcm5Um (exact mass 330.1063 Da) readily accepts a proton to form a precursor ion [M+H]+ at m/z 331.1 [6].

  • Fragmentation Causality: During CID, the glycosidic bond is cleaved. Because mcm5Um contains a 2'-O-methylated ribose, it undergoes a neutral loss of 146 Da (compared to the 132 Da loss of a standard ribose). This yields a product ion of the protonated modified nucleobase at m/z 185.1 [6].

  • Differentiation: Its unmethylated counterpart, mcm5U, yields the same m/z 185.1 product ion, but originates from a distinct precursor mass of m/z 317.1[7].

The Self-Validating Hydrolysis Protocol

RNA must be reduced to single nucleosides prior to LC-MS/MS. However, hypermodified uridines are highly susceptible to chemical instability, oxidation, or artifact formation if exposed to non-ideal pH or temperatures[8]. To validate the integrity of the sample, our protocol utilizes a specialized one-pot enzymatic digestion cocktail buffered at pH 8.0, supplemented with antioxidants (Deferoxamine, BHT) and deaminase inhibitors (Coformycin) to prevent the artificial degradation of native modifications[9].

Experimental Protocol

Step 1: RNA Isolation & tRNA Enrichment
  • Extract total RNA from cells/tissue using a standard TRIzol/chloroform phase separation.

  • Enrich the small RNA fraction (<200 nt) using size-exclusion chromatography (SEC) or a silica-based small RNA enrichment kit. Note: tRNA enrichment is critical to prevent signal suppression from highly abundant ribosomal RNA (rRNA) modifications.

  • Quantify the enriched tRNA via UV absorbance (A260/280) and verify integrity using a Bioanalyzer.

Step 2: Enzymatic Hydrolysis
  • Reconstitute 1–2 µg of enriched tRNA in 20 µL of nuclease-free water.

  • Add 10 µL of the Digestion Cocktail (See Table 1).

  • Incubate the mixture at 37°C for 2–6 hours.

  • De-proteination: Transfer the hydrolysate to a 10 kDa MWCO centrifugal filter. Spin at 14,000 × g for 15 minutes at 4°C to remove the digestion enzymes[8].

  • Collect the filtrate and spike in a stable isotope-labeled internal standard (SILIS), such as 13C10​ -GTP, to correct for MS signal fluctuations[8].

Step 3: UHPLC-MS/MS Analysis
  • Inject 2–5 µL of the filtered hydrolysate onto a reversed-phase C18 UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Run a multi-step linear gradient from 0% to 25% Mobile Phase B over 15 minutes to ensure baseline separation of structural isomers[5].

  • Operate the Triple Quadrupole (QQQ) mass spectrometer in ESI+ MRM mode using the transitions outlined in Table 2.

Data Presentation

Table 1: Optimized Enzymatic Digestion Cocktail

Component Final Concentration Mechanistic Purpose
Tris-HCl (pH 8.0) 5 mM Maintains optimal pH for enzymatic activity[9].
MgCl₂ 2.5 mM Essential cofactor for endonuclease activity[9].
Nuclease P1 1 U / µg RNA Cleaves ssRNA into 5'-mononucleotides.

| Phosphodiesterase I | 0.05 U / µg RNA | 3' 5' exonuclease to ensure complete cleavage. | | Alkaline Phosphatase | 1 U / µg RNA | Removes 5'-phosphates to yield uncharged nucleosides[8]. | | Coformycin | 0.1 µg/mL | Adenosine deaminase inhibitor; prevents artifactual deamination[9]. | | Deferoxamine / BHT | 0.1 mM (each) | Antioxidants to prevent oxidation of thiolated/hypermodified species[9]. |

Table 2: MRM Transitions for U34 Modifications | Modification | Precursor Ion [M+H]+ | Product Ion (Base) | Neutral Loss | | :--- | :--- | :--- | :--- | | mcm5Um | 331.1 | 185.1 | 146 Da (2'-O-methyl ribose) | | mcm5U | 317.1 | 185.1 | 132 Da (Ribose) | | mcm5s2U | 333.1 | 201.1 | 132 Da (Ribose) | | cm5U | 303.1 | 171.1 | 132 Da (Ribose) |

Workflow Visualizations

Biosynthesis U Uridine (U34) cm5U cm5U (5-Carboxymethyluridine) U->cm5U Elongator Complex mcm5U mcm5U (5-Methoxycarbonylmethyluridine) cm5U->mcm5U ALKBH8 / TRM112 mcm5Um mcm5Um (5-Methoxycarbonylmethyl- 2'-O-methyluridine) mcm5U->mcm5Um 2'-O-Methyltransferase

Biosynthetic pathway of mcm5Um via ALKBH8-mediated methylation.

Workflow Step1 1. tRNA Enrichment Size Exclusion / Silica Columns Step2 2. Enzymatic Hydrolysis Nuclease P1, PDE I, rSAP Step1->Step2 Step3 3. De-proteination 10 kDa MWCO Ultrafiltration Step2->Step3 Step4 4. UHPLC Separation C18 Reversed-Phase Column Step3->Step4 Step5 5. Tandem MS (QQQ) ESI+ MRM Mode Step4->Step5

LC-MS/MS workflow for tRNA modification identification.

References

  • [3] Molecular Coping Mechanisms: Reprogramming tRNAs To Regulate Codon-Biased Translation of Stress Response Proteins - Accounts of Chemical Research (ACS Publications). URL:

  • [1] 5-Methoxycarbonylmethyl-2'-O-methyluridine, AMS.TNU0041-25-MG - Amsbio. URL:

  • [2] Crystal Structure Analysis Reveals Functional Flexibility in the Selenocysteine-Specific tRNA from Mouse - PLOS. URL:

  • [4] Mammalian ALKBH8 possesses tRNA methyltransferase activity required for the biogenesis of multiple wobble uridine modifications implicated in translational decoding - PubMed. URL:

  • [9] Decoding Codon Bias: The Role of tRNA Modifications in Tissue-Specific Translation - MDPI. URL:

  • [5] A computational platform for high-throughput analysis of RNA sequences and modifications by mass spectrometry - PMC. URL:

  • [7] Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS - bioRxiv. URL:

  • [8] Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - ACS Publications. URL:

  • [6] 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) - Modomics - A Database of RNA Modifications - Modomics. URL:

Sources

Application

Application Note: High-Resolution Northern Blotting Strategies for the Detection of mcm5Um in tRNA[Ser]Sec

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Note and Experimental Protocol.

Introduction & Biological Significance

The translation of selenoproteins, which are critical for cellular redox homeostasis and stress response, relies on the recoding of the UGA stop codon to incorporate selenocysteine (Sec). This highly specialized process is mediated by the eukaryotic selenocysteine tRNA (tRNA[Ser]Sec), which is unique in its length (96 nucleotides) and its complex maturation pathway[1].

A critical regulatory node in this pathway is the modification of the wobble uridine (U34). Initially modified to 5-methoxycarbonylmethyluridine (mcm5U) by the ALKBH8 and Elongator complexes, U34 undergoes a final, selenium-dependent hypermodification to 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) catalyzed by the 2'-O-methyltransferase FTSJ1[1] and facilitated by factors such as SECp43[2]. The ratio of mcm5U to mcm5Um directly dictates the efficiency of UGA recoding and the hierarchical expression of stress-responsive selenoproteins[3][4].

Unlike the structurally related mcm5s2U modification, which can be easily detected via specific cleavage by the γ -toxin endonuclease, the mcm5Um modification lacks the thiol group and is completely resistant to γ -toxin cleavage[5]. Consequently, detecting the mcm5Um isoform requires specialized analytical approaches.

Pathway tRNA tRNA[Ser]Sec (Unmodified U34) mcm5U mcm5U34-tRNA (Basal Decoding) tRNA->mcm5U ALKBH8 / Elongator mcm5Um mcm5Um34-tRNA (Enhanced Decoding) mcm5U->mcm5Um FTSJ1 Proteins Stress Response Selenoproteins mcm5U->Proteins Weak Recoding mcm5Um->Proteins Efficient UGA Recoding Sel Selenium Status & SECp43 Sel->mcm5Um Regulates

Figure 1: tRNA[Ser]Sec maturation pathway and the regulatory role of the mcm5Um modification.

Mechanistic Causality & Experimental Design

Standard Northern blotting cannot distinguish between mcm5U and mcm5Um because a single 2'-O-methyl group does not significantly alter the mass or charge of a 96-nt transcript. Historically, researchers relied on RPC-5 chromatography to separate the isoforms based on slight hydrophobicity differences prior to Northern blotting[4].

To provide a higher-throughput, self-validating system, this protocol utilizes a Chimeric RNase H Cleavage Assay coupled with High-Resolution Urea-PAGE Northern Blotting.

The Causality of the Assay: RNase H specifically hydrolyzes the phosphodiester bonds of RNA when it is hybridized to DNA. By deploying a chimeric antisense probe—comprising 2'-O-methylated RNA flanking a narrow, 4-nucleotide DNA "cleavage window" centered exactly on U34—we restrict the enzyme's activity to the precise modification site. The presence of the 2'-O-methyl group at mcm5Um alters the local helical geometry and directly interferes with the enzyme’s active site coordination, completely blocking hydrolysis. Conversely, the unmethylated mcm5U isoform is rapidly cleaved.

Quantitative Data Summaries

Table 1: Comparison of Detection Methods for mcm5Um

MethodPrinciple of SeparationResolutionThroughputLimitations
RPC-5 + Northern Blot Hydrophobicity differences induced by 2'-O-methylation and Mg2+ coordination.HighLowRequires specialized chromatography equipment; labor-intensive.
Chimeric RNase H + Northern Blot 2'-O-methylation sterically blocks RNase H transesterification at the U34 cleavage window.HighHighRequires careful design of the chimeric probe to prevent off-target cleavage.

Table 2: Expected Fragment Sizes (RNase H Assay)

tRNA IsoformU34 Modification StatusRNase H Cleavage StatusExpected Size on Blot (nt)
mcm5U-tRNA[Ser]Sec Unmethylated (2'-OH)Cleaved~62 nt (3'-half) & ~34 nt (5'-half)
mcm5Um-tRNA[Ser]Sec Methylated (2'-O-Me)Uncleaved (Resistant)96 nt (Full-length)

Note: By using a Northern blot probe specific to the 3'-half of the tRNA, only the 96 nt and 62 nt bands will be visualized, preventing signal overlap.

Step-by-Step Protocol: RNase H-Coupled Northern Blot

Workflow RNA 1. Total RNA Extraction (Acidic Phenol) Probe 2. Chimeric Probe Annealing (DNA window at U34) RNA->Probe Cleavage 3. RNase H Digestion (Cleaves mcm5U, blocked by mcm5Um) Probe->Cleavage PAGE 4. High-Res Urea-PAGE (15% Polyacrylamide) Cleavage->PAGE Transfer 5. Northern Transfer (Positively Charged Nylon) PAGE->Transfer Hybrid 6. Hybridization (3'-Half Specific Probe) Transfer->Hybrid Result 7. Autoradiography & Quantification (Ratio of Cleaved vs Uncleaved) Hybrid->Result

Figure 2: Workflow for RNase H-directed cleavage and Northern blot detection of mcm5Um.

Phase 1: RNA Extraction and Preparation
  • Cell Lysis: Lyse cells using an acidic Phenol:Chloroform based reagent (e.g., TRIzol).

    • Causality: Maintaining an acidic pH (pH 4.5 - 5.5) during extraction is critical to prevent alkaline hydrolysis of the RNA backbone and to preserve fragile epitranscriptomic modifications.

  • Precipitation: Isolate total RNA via isopropanol precipitation, wash with 75% ethanol, and resuspend in nuclease-free water. Quantify via spectrophotometry (A260/280).

Phase 2: Chimeric Probe Annealing & RNase H Cleavage (Self-Validating System)

Design a chimeric probe complementary to positions 25-45 of tRNA[Ser]Sec. The probe must consist of 2'-O-methyl RNA nucleotides, except for a 4-nt DNA window directly complementary to positions 33-36 (encompassing U34).

  • Annealing Reaction:

    • Mix 5 µg of total RNA with 10 pmol of the chimeric probe in 1X RNase H Buffer (typically 50 mM Tris-HCl, 75 mM KCl, 3 mM MgCl2, pH 8.3).

    • Self-Validating Controls: Include a positive control tube containing 50 ng of an in vitro transcribed (IVT) unmodified tRNA[Ser]Sec (guaranteed to be 100% cleaved) and a negative mock tube (RNA + Buffer, no enzyme).

    • Heat the mixture to 90°C for 3 minutes to melt secondary structures, then slowly cool to 37°C (1°C/min) to allow the chimeric probe to specifically anneal to the anticodon loop.

  • Enzymatic Cleavage:

    • Add 5 Units of RNase H (E. coli) to the reaction (skip for the mock control).

    • Incubate at 37°C for 45 minutes.

    • Causality: Mg2+ in the buffer is essential for RNase H catalytic function. The enzyme will recognize the RNA:DNA hybrid window and attempt to cleave. The 2'-O-methyl group of mcm5Um will sterically clash with the enzyme's active site, conferring complete resistance.

  • Termination:

    • Stop the reaction by adding an equal volume of 2X RNA Loading Dye (95% Formamide, 18 mM EDTA, 0.025% SDS, Xylene Cyanol, Bromophenol Blue).

    • Causality: EDTA chelates the Mg2+ ions, instantly halting RNase H activity and preventing non-specific degradation during sample heating.

    • Heat to 85°C for 5 minutes before loading.

Phase 3: High-Resolution Urea-PAGE & Transfer
  • Electrophoresis:

    • Load the samples onto a 15% Polyacrylamide / 8M Urea denaturing gel.

    • Run at a constant 15-20 W until the Bromophenol Blue dye front reaches the bottom of the gel.

    • Causality: A 15% gel matrix provides optimal resolution for separating the 96 nt full-length transcript from the 62 nt cleaved product.

  • Northern Transfer:

    • Transfer the RNA to a positively charged nylon membrane using a semi-dry transfer apparatus (400 mA for 1 hour) in 0.5X TBE buffer.

    • UV-crosslink the membrane at 120 mJ/cm².

Phase 4: Hybridization & Detection
  • Probing:

    • Pre-hybridize the membrane in a commercial hybridization buffer (e.g., ULTRAhyb) at 42°C for 30 minutes.

    • Add a ³²P-end-labeled DNA oligonucleotide probe specifically complementary to the 3'-half of tRNA[Ser]Sec (e.g., targeting positions 60-80).

    • Causality: Targeting the 3'-half ensures that the probe only hybridizes to the uncleaved full-length tRNA (96 nt) and the 3' cleavage product (62 nt). It will not bind the 34 nt 5' product, ensuring a clean, easily quantifiable autoradiograph.

  • Washing and Imaging:

    • Wash the membrane twice with 2X SSC / 0.1% SDS at 42°C for 15 minutes, followed by one stringent wash in 0.5X SSC / 0.1% SDS.

    • Expose the membrane to a phosphorimager screen and scan.

  • Data Interpretation:

    • Calculate the modification fraction by quantifying the band intensities: Fraction mcm5Um = Intensity(96nt) / [Intensity(96nt) + Intensity(62nt)].

References

  • Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U)
  • The Effect of tRNA[Ser]Sec Isopentenylation on Selenoprotein Expression - Cells URL
  • Selective Inhibition of Selenocysteine tRNA Maturation and Selenoprotein Synthesis in Transgenic Mice Expressing Isopentenyladenosine-Deficient tRNA[Ser]Sec - Molecular and Cellular Biology URL
  • Evidence for Direct Roles of Two Additional Factors, SECp43 and Soluble Liver Antigen, in the Selenoprotein Synthesis Machinery - Journal of Biological Chemistry URL
  • A homozygous mutation in the human selenocysteine tRNA gene impairs UGA recoding activity and selenoproteome regulation by selenium - Nucleic Acids Research URL

Sources

Method

Application Note: The Role of mcm⁵Um in Cellular Stress Response and Codon-Biased Translation

Target Audience: Researchers, Molecular Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Introduction & Mechanistic Overview The epitranscript...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Molecular Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Overview

The epitranscriptomic regulation of transfer RNA (tRNA) is a critical layer of post-transcriptional gene expression control. Among the diverse array of over 100 known RNA modifications, the wobble position (U34) of tRNA is heavily modified to fine-tune codon-anticodon interactions. 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm⁵Um) is a highly specialized wobble uridine modification found in eukaryotic tRNAs, most notably in the selenocysteine-specific tRNA ( tRNASec )[1].

Under normal physiological conditions, mcm⁵Um ensures high-fidelity translation. However, during environmental or oxidative stress, the cellular tRNA pool undergoes dynamic reprogramming. The methyltransferase ALKBH8 (interacting with the accessory protein TRM112) catalyzes the final 2'-O-ribose methylation step to convert mcm⁵U to mcm⁵Um[1]. This stress-induced upregulation of mcm⁵Um is essential for the selective translation of Modification Tunable Transcripts (MoTTs) —mRNAs that utilize specific degenerate codons or require stop-codon recoding to synthesize critical stress response proteins[2][3].

A classic example of MoTT regulation is the translation of antioxidant selenoproteins, such as Glutathione Peroxidase 1 (GPx1) and Thioredoxin Reductases (TrxRs). These proteins require the recoding of an internal UGA stop codon to incorporate selenocysteine[4]. The presence of mcm⁵Um at the U34 position of tRNASec stabilizes the anticodon-codon interaction, enabling efficient UGA recoding and robust reactive oxygen species (ROS) detoxification[2][4].

G Stress Oxidative Stress (ROS) ALKBH8 ALKBH8 / TRM112 Complex Stress->ALKBH8 Upregulates mcm5Um mcm5Um Modification ALKBH8->mcm5Um Catalyzes 2'-O-methylation tRNA tRNA(Sec) / U34 tRNA->mcm5Um Ribosome Ribosome Decoding mcm5Um->Ribosome Enhances Wobble Pairing Survival ROS Detoxification & Survival Ribosome->Survival Translates Antioxidants MoTTs MoTTs (GPx, TrxR mRNAs) MoTTs->Ribosome UGA Recoding (Sec)

Figure 1: ALKBH8-mediated mcm5Um biogenesis and MoTT translation during oxidative stress.

Quantitative Impact of mcm⁵Um on Stress Response

Loss-of-function studies using Alkbh8-/- models demonstrate that the absence of mcm⁵Um severely impairs the translation of selenoproteins, rendering cells hypersensitive to oxidative damage[1]. The table below summarizes the quantitative shifts in modification abundance and downstream protein expression during ROS exposure.

Table 1: Representative Cellular Dynamics of mcm⁵Um and Selenoprotein Expression

ParameterWild-Type (Unstressed)Wild-Type (Oxidative Stress)Alkbh8-/- (Oxidative Stress)
mcm⁵Um Relative Abundance 1.0x (Basal)~2.5x (Upregulated)Undetectable
GPx1 Protein Expression BasalHigh (Efficient recoding)Low (Defective UGA recoding)
Cell Viability (H₂O₂ exposure) ~100%~85%< 40%
Intracellular ROS Levels NormalControlled / ClearedHighly Elevated (Toxic)

Note: Data synthesized from established ALKBH8 knockout and MoTT stress response models[1][2].

Experimental Protocols

To investigate the role of mcm⁵Um in drug development and stress response, researchers must employ highly sensitive analytical and functional assays. Below are two self-validating protocols for quantifying mcm⁵Um and evaluating its functional impact on codon-biased translation.

Protocol A: Isolation and LC-MS/MS Quantification of mcm⁵Um

Causality & Logic: Because mcm⁵Um is a subtle structural variation (a 2'-O-methylation of mcm⁵U)[5], standard sequencing techniques (like RNA-seq) cannot reliably distinguish it. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold-standard for absolute quantification of ribonucleoside modifications[6].

Step-by-Step Methodology:

  • Cell Culture & Stress Induction:

    • Culture mammalian cells (e.g., MEFs or HEK293T) to 70% confluency.

    • Induce oxidative stress using 500 µM H₂O₂ for 2–4 hours.

  • Total RNA Extraction & tRNA Purification:

    • Lyse cells using TRIzol reagent and isolate total RNA.

    • Purify the small RNA fraction (<200 nt) using a commercial column (e.g., miRNeasy).

    • Isolate mature tRNAs using Size Exclusion Chromatography (SEC) or urea-polyacrylamide gel electrophoresis (Urea-PAGE) to remove rRNAs and mRNAs.

  • Enzymatic Digestion to Single Nucleosides:

    • Denature 1–2 µg of purified tRNA at 95°C for 3 mins, then rapidly chill on ice.

    • Add 0.1 U Nuclease P1 (in 10 mM Ammonium Acetate, pH 5.3) and incubate at 42°C for 2 hours.

    • Add 100 mM Ammonium Bicarbonate (pH 7.8) and 0.002 U Phosphodiesterase I, followed by 0.5 U Calf Intestinal Alkaline Phosphatase (CIAP). Incubate at 37°C for 2 hours.

  • LC-MS/MS Analysis:

    • Filter the digest through a 10 kDa MWCO spin filter.

    • Inject 10 µL into a C18 reverse-phase column coupled to a Triple Quadrupole Mass Spectrometer.

    • Detection: Monitor the specific Multiple Reaction Monitoring (MRM) transition for mcm⁵Um. (Molecular Formula: C₁₃H₁₈N₂O₈, Exact Mass: ~346.1 g/mol )[5].

    • Quantification: Normalize the integrated peak area of mcm⁵Um to the peak area of canonical guanosine (G) or a spiked-in heavy isotope internal standard.

Workflow Cell Cell Culture (+/- Stress) Ext Total RNA Extraction Cell->Ext Pur tRNA Isolation (SEC / PAGE) Ext->Pur Dig Enzymatic Digestion Pur->Dig LCMS LC-MS/MS Analysis Dig->LCMS Data Peak Integration & Quantification LCMS->Data

Figure 2: Workflow for the extraction, digestion, and LC-MS/MS quantification of tRNA modifications.

Protocol B: Functional Validation of MoTT Translation (Reporter Assay)

Causality & Logic: To prove that mcm⁵Um drives the translation of specific stress-response mRNAs, a self-validating dual-luciferase reporter system is used. By comparing a wild-type sequence containing the UGA Sec-recoding codon against a mutant sequence (where UGA is replaced by a standard Cysteine codon, UGC), researchers can isolate the translational dependency on mcm⁵Um[3][4].

Step-by-Step Methodology:

  • Plasmid Construction:

    • Clone the 3' UTR of human GPX1 (containing the SECIS element required for Sec incorporation) downstream of a Renilla luciferase (hRluc) gene.

    • Insert the in-frame UGA codon into the hRluc transcript (Wild-Type Reporter).

    • Create a Control Reporter by mutating the UGA codon to UGC (Cysteine).

  • Transfection:

    • Co-transfect the reporter plasmids alongside a Firefly luciferase control plasmid (for normalization) into WT and Alkbh8-/- cell lines using Lipofectamine 3000.

  • Stress Treatment & Readout:

    • 24 hours post-transfection, expose cells to oxidative stress (e.g., 200 µM H₂O₂ for 12 hours).

    • Lyse cells and measure luminescence using a Dual-Luciferase Assay System.

  • Data Interpretation:

    • Calculate the ratio of Renilla to Firefly luciferase.

    • A sharp decrease in the UGA-reporter signal in Alkbh8-/- cells (compared to WT) confirms that mcm⁵Um is strictly required for the recoding and translation of the stress-response transcript.

Conclusion & Therapeutic Perspectives

The dynamic regulation of the epitranscriptome represents a paradigm shift in how we understand cellular adaptation. The ALKBH8-mcm⁵Um axis is not merely a static structural component of tRNA; it is an active, stress-responsive sensor that dictates the translational fate of MoTTs[2][4].

For drug development professionals, targeting tRNA modifying enzymes offers a novel therapeutic avenue. In oncology, cancer cells frequently hijack these tRNA reprogramming networks to upregulate stress-response proteins, thereby gaining resistance to chemotherapeutic agents and oxidative stress[7]. Inhibitors targeting ALKBH8 or the Elongator complex could selectively sensitize tumors to ROS-inducing therapies by stripping their tRNAs of mcm⁵Um, thereby collapsing their antioxidant defense mechanisms.

References

  • Modomics - A Database of RNA Modifications. genesilico.pl. 5

  • A System of RNA Modifications and Biased Codon Use Controls Cellular Stress Response at the Level of Translation. Dedon PC, Begley TJ. Chemical Research in Toxicology - ACS Publications. (2014). 2

  • Codon-biased translation can be regulated by wobble-base tRNA modification systems during cellular stress responses. Endres L, et al. RNA Biology - Taylor & Francis. (2015). 3

  • Mammalian ALKBH8 possesses tRNA methyltransferase activity required for the biogenesis of multiple wobble uridine modifications implicated in translational decoding. Songe-Møller L, et al. Molecular and Cellular Biology - PubMed. (2010). 1

  • tRNA modifications regulate translation during cellular stress. Gu C, et al. FEBS Letters - MIT Open Access Articles. (2014). 4

  • Dysfunctional tRNA reprogramming and codon-biased translation in cancer. ResearchGate. (2025). 7

  • Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. PMC - NIH. (2015). 6

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) Quantification

Welcome to the Epitranscriptomics Technical Support Center. Quantifying hypermodified nucleosides like 5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) presents unique analytical challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Epitranscriptomics Technical Support Center. Quantifying hypermodified nucleosides like 5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) presents unique analytical challenges. Found predominantly in the wobble position of specific tRNAs, mcm5Um is a critical modification for proper mRNA decoding and protein translation 1.

However, its complex structure—featuring both a methoxycarbonylmethyl group at the C5 position and a 2'-O-methyl group on the ribose—makes it highly susceptible to chemical degradation during sample preparation and LC-MS/MS analysis. This guide provides a self-validating framework to ensure absolute quantification accuracy, addressing the causality behind common experimental failures.

Section 1: The Chemical Causality of mcm5Um Instability

Before troubleshooting your mass spectrometry data, it is critical to understand the molecule's chemical vulnerabilities. The ester/ether linkages within mcm5Um are highly sensitive to pH extremes and thermal stress. Recent stability profiling has demonstrated that under non-optimal conditions (e.g., room temperature storage or alkaline pH), mcm5Um undergoes a cleavage event, rapidly degrading into 5-carboxymethyl-2'-O-methyluridine (cm5Um) 2. Failing to account for this degradation pathway leads to severe under-quantification of the endogenous modification.

Degradation M mcm5Um Precursor (m/z 331.1) Cond Alkaline pH (>7.0) or Thermal Stress M->Cond Deg cm5Um Degradation Product (m/z 317.1) Cond->Deg

Primary degradation pathway of mcm5Um via ether cleavage to cm5Um.

Section 2: Self-Validating LC-MS/MS Methodology

To achieve trustworthy quantification, every step of the workflow must include internal checks. Do not rely on endpoint data alone; validate the integrity of the sample at each transition.

LCMS_Workflow A 1. tRNA Enrichment (Acidic Phenol, pH 4.5) B 2. Enzymatic Hydrolysis (pH 6.5 + Deaminases) A->B C 3. SILIS Addition (Isotope Internal Standard) B->C D 4. UHPLC Separation (C18, Ammonium Acetate) C->D E 5. ESI-MS/MS (MRM Mode) D->E F 6. Peak Integration & Degradation QC E->F

Self-validating LC-MS/MS workflow for absolute quantification of mcm5Um.

Protocol: Step-by-Step RNA Hydrolysis and Quantification

Step 1: Total RNA Isolation and tRNA Enrichment

  • Action: Isolate RNA using a mild, acidic phenol-chloroform extraction (pH 4.5).

  • Causality: The ester linkage of mcm5Um is susceptible to alkaline hydrolysis. Maintaining an acidic pH prevents premature cleavage during cell lysis and phase separation.

  • Self-Validation: Spike the initial lysate with a synthetic, non-endogenous RNA oligonucleotide containing a known quantity of mcm5Um. The final recovery rate of this oligo serves as the baseline for extraction efficiency.

Step 2: One-Pot Enzymatic Hydrolysis

  • Action: Digest purified tRNA using Nuclease P1, Phosphodiesterase I, and Benzonase in a buffer strictly maintained at pH 6.5. Supplement the reaction with the deaminase inhibitors Pentostatin and Tetrahydrouridine (THU) 3.

  • Causality: Nuclease P1 operates optimally at slightly acidic pH, protecting the mcm5Um ester group. Pentostatin and THU prevent the artificial deamination of canonical nucleosides (e.g., cytidine to uridine), which can create isobaric interferences in the mass spectrometer.

  • Self-Validation: Monitor the ratio of canonical Adenosine (A) to Inosine (I) in your MS data. If Inosine is detected significantly above trace biological levels, the deaminase inhibitors failed, flagging the sample for potential digestion artifacts.

Step 3: Internal Standardization

  • Action: Add Stable Isotope-Labeled Internal Standards (SILIS) for mcm5Um (e.g., 13C/15N-labeled) immediately post-digestion, prior to filtration.

  • Causality: Matrix effects in the Electrospray Ionization (ESI) source cause unpredictable ion suppression. Because SILIS co-elutes with endogenous mcm5Um, it experiences the exact same suppression, allowing the MS software to calculate a true absolute concentration.

  • Self-Validation: The peak area of the SILIS must maintain a coefficient of variation (CV) < 5% across all technical replicates.

Step 4: UHPLC-MS/MS Analysis

  • Action: Separate nucleosides on a High-Strength Silica (HSS) T3 C18 column using a gradient of aqueous ammonium acetate (pH 6.0) and acetonitrile. Detect using Multiple Reaction Monitoring (MRM) in positive ion mode.

  • Causality: The T3 column's pore structure enhances the retention of polar nucleosides. Ammonium acetate provides necessary volatile buffering without the severe signal suppression associated with trifluoroacetic acid (TFA).

Section 3: Troubleshooting Guide & FAQs

Q: Why is my synthetic mcm5Um standard showing multiple peaks or a mass shift in the chromatogram? A: You are likely observing chemical cleavage. Synthetic mcm5Um standards are chemically unstable in aqueous solutions at room temperature. They degrade into cm5Um, resulting in a mass shift of -14 Da 2. Actionable Fix: Always aliquot your standards in nuclease-free water and store them at -80°C immediately upon receipt. Limit freeze-thaw cycles to a maximum of two. During analysis, keep the LC autosampler temperature strictly at 4°C.

Q: My biological replicates show high variance in mcm5Um levels. How do I fix this? A: High variance is usually a symptom of inconsistent enzymatic hydrolysis or uncorrected matrix effects. Actionable Fix: First, ensure your hydrolysis buffer is strictly pH 6.5; even a drift to pH 7.5 can accelerate mcm5Um degradation during a 2-hour incubation. Second, you must use a SILIS for mcm5Um. If a specific mcm5Um SILIS is unavailable, use a structurally similar labeled hypermodified uridine as a proxy, though absolute accuracy will be slightly compromised.

Q: Can I use standard alkaline hydrolysis (e.g., NaOH) instead of enzymatic digestion to speed up the workflow? A: Absolutely not. Alkaline hydrolysis will completely destroy the methoxycarbonylmethyl group, converting all endogenous mcm5Um into artifactual derivatives. Enzymatic hydrolysis is mandatory for preserving this modification 3.

Section 4: Quantitative Data & MRM Parameters

Use the following validated parameters to set up your MRM transitions and monitor for degradation artifacts.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Major Artifact / Degradation ProductRecommended Storage
mcm5Um 331.1199.115cm5Um-80°C (Aqueous)
cm5Um (Artifact)317.1185.115N/AN/A
SILIS-mcm5Um 336.1204.115SILIS-cm5Um-80°C (Aqueous)

Note: Precursor and product m/z values are based on positive electrospray ionization (ESI+). Optimize collision energy specific to your triple quadrupole instrument.

References
  • Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. PubMed Central (PMC).
  • Purity and stability of modified nucleosides in the context of accurate quantific
  • Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry.

Sources

Optimization

overcoming instability of 5-Methoxycarbonylmethyl-2'-O-methyluridine during analysis

Welcome to the Technical Support Center for RNA Modification Analysis. As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult challenges in epitranscriptomics: the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for RNA Modification Analysis. As a Senior Application Scientist, I have designed this portal to address one of the most notoriously difficult challenges in epitranscriptomics: the analytical instability of 5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) .

Found at the wobble position (U34) of specific tRNAs, mcm5Um is critical for translational fidelity[1]. However, its hypermodified structure makes it highly susceptible to degradation during standard RNA sample preparation and liquid chromatography-mass spectrometry (LC-MS/MS) workflows[2].

This guide synthesizes field-proven methodologies and mechanistic causality to help you eliminate quantification biases and establish a self-validating analytical system.

Mechanistic Insights: Why is mcm5Um Unstable?

Before troubleshooting, we must understand the causality of the degradation. In nucleoside mass spectrometry, quantification biases are categorized into error classes. The degradation of mcm5Um is a classic Class 1 Error (chemical instability)[2].

The methoxycarbonylmethyl ester group of mcm5Um is highly reactive. Depending on your buffer conditions, it undergoes two primary degradation pathways:

  • Ester Hydrolysis: Under alkaline (pH > 8.0) or strongly acidic conditions, the ester bond is cleaved, converting mcm5Um into cm5Um (5-carboxymethyl-2'-O-methyluridine)[3].

  • Ammonolysis: If ammonia or primary amines are present in your deprotection or digestion buffers, the ester undergoes nucleophilic acyl substitution, converting mcm5Um into its amide counterpart, ncm5Um [4].

Degradation Pathways of mcm5Um

mcm5Um_Degradation mcm5Um mcm5Um (Intact Target) Hydrolysis Alkaline/Acidic pH (Hydrolysis) mcm5Um->Hydrolysis Ester Cleavage Ammonolysis Ammonia/Amines (Ammonolysis) mcm5Um->Ammonolysis Nucleophilic Attack cm5Um cm5Um (False Positive / Artifact) Hydrolysis->cm5Um ncm5Um ncm5Um (False Positive / Artifact) Ammonolysis->ncm5Um

Caption: Chemical instability pathways of mcm5Um during RNA sample preparation.

Frequently Asked Questions (FAQs)

Q: I am detecting high levels of cm5Um in my samples, but I suspect it is an artifact. How can I confirm? A: If your RNA digestion protocol uses an alkaline buffer (e.g., Tris-HCl at pH 8.5) or requires prolonged incubation at 37°C, the cm5Um you are detecting is likely a hydrolysis artifact of mcm5Um[3]. To confirm, spike a synthetic mcm5Um standard into your digestion buffer (without RNA) and monitor the appearance of the cm5Um mass peak (+ m/z 303.1) over time using LC-MS/MS.

Q: What is the optimal storage temperature for my synthetic mcm5Um standards? A: Counterintuitively, ultra-low temperatures are not always optimal for all modifications. Recent stability profiling demonstrates that mcm5Um is optimally stable at -20°C [5]. Storage at room temperature leads to rapid degradation, while repeated freeze-thaw cycles from -80°C can induce precipitation or structural micro-fractures in the solvent matrix that accelerate ester cleavage[5].

Q: Can I use ammonium bicarbonate for RNA digestion? A: No. Ammonium bicarbonate introduces ammonia into the system, which directly triggers the ammonolysis of the ester residues in mcm5Um, converting it to ncm5Um[4]. Use ammonium acetate (pH 6.8–7.0) or mild Tris-HCl (pH 7.0) instead.

Quantitative Data: Mass Shifts and Stability

To accurately configure your Triple Quadrupole (QqQ) or High-Resolution Mass Spectrometer (HRMS), you must monitor both the target and its potential degradation products.

AnalyteFormulaExact Mass[M+H]+Primary Degradation TriggerOptimal Storage
mcm5Um (Target)C14H20N2O8345.1292N/A-20°C[5]
cm5Um (Artifact)C13H18N2O8331.1136Alkaline pH (Hydrolysis)[3]N/A
ncm5Um (Artifact)C13H19N3O7330.1296Ammonia (Ammonolysis)[4]N/A

Note: A mass shift of -14.0156 Da indicates ester hydrolysis (loss of the methyl group from the ester), while a shift of -14.9996 Da indicates ammonolysis.

Optimized Step-by-Step Protocol: RNA Digestion to LC-MS/MS

To prevent Class 2 Errors (enzymatic biases) and Class 1 Errors (chemical degradation)[2], follow this self-validating protocol. This workflow minimizes thermal and pH stress while ensuring complete hydrolysis of the RNA polymer.

Phase 1: Mild Enzymatic Digestion
  • Buffer Preparation: Prepare a neutral digestion buffer consisting of 10 mM Ammonium Acetate and 1 mM MgCl2, adjusted strictly to pH 7.0 . Do not use pH 8.0+ buffers.

  • RNA Input: Dilute 500 ng of purified tRNA in 20 µL of the digestion buffer.

  • Enzyme Cocktail: Add a tightly controlled enzyme mix: 0.5 U Nuclease P1 (cleaves single-stranded RNA) and 0.2 U Snake Venom Phosphodiesterase (SVPD).

  • Incubation: Incubate at 37°C for exactly 2 hours . Prolonged overnight digestion is the primary cause of mcm5Um hydrolysis.

  • Dephosphorylation: Add 1 U of Calf Intestinal Alkaline Phosphatase (CIP) and incubate for an additional 1 hour at 37°C.

Phase 2: Sample Cleanup and SIL-IS Spike-in
  • Quenching: Stop the reaction by strictly lowering the temperature to 4°C. Do not use harsh acids (like pure Formic Acid) to quench, as sudden pH drops can also trigger ester instability.

  • Internal Standard Addition: Spike in a known concentration of Stable Isotope-Labeled Internal Standard (SIL-IS) for mcm5Um (e.g., 13C/15N-labeled mcm5Um). This is mandatory. The SIL-IS will undergo the exact same ionization suppression and residual degradation as your endogenous analyte, effectively cancelling out quantification errors.

  • Filtration: Pass the mixture through a 10 kDa molecular weight cut-off (MWCO) filter by centrifuging at 14,000 x g for 15 minutes at 4°C to remove the enzymes.

Phase 3: LC-MS/MS Analysis
  • Chromatography: Inject the filtrate onto a C18 reverse-phase column (e.g., Waters ACQUITY UPLC HSS T3). Use a mild gradient of Water (0.01% Formic Acid) and Acetonitrile (0.01% Formic Acid). Keep formic acid concentrations low to protect the ester bond during the run.

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Self-Validating Analytical Workflow

LCMS_Workflow RNA Purified tRNA Digest Mild Digestion (pH 7.0, 37°C, 3h max) RNA->Digest SILIS Spike SIL-IS (13C/15N-mcm5Um) Digest->SILIS Prevents Hydrolysis Filter 10 kDa MWCO Filtration (4°C) SILIS->Filter LCMS LC-MS/MS (Low Formic Acid) Filter->LCMS Absolute Quantification

Caption: Optimized LC-MS/MS workflow for unstable hypermodified nucleosides.

References

  • Ammann, G., Berg, M., Dalwigk, J. F., Kaiser, S. M., & Helm, M. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research.[Link]

  • Kerkhoff, Y., et al. (2025). Purity and stability of modified nucleosides in the context of accurate quantification by LC-MS. bioRxiv.[Link]

  • Matuszewski, M., et al. (2024). Direct RNA Oxford Nanopore sequencing distinguishes between modifications in tRNA at the U34 position. bioRxiv.[Link]

  • Karlsborn, T., et al. (2019). Elongator and response to stress. Science Journals - eScholarship.[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing LC-MS Parameters for 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um)

Welcome to the technical support guide for the analysis of 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um), a key modified ribonucleoside. This document is designed for researchers, scientists, and drug development p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the analysis of 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um), a key modified ribonucleoside. This document is designed for researchers, scientists, and drug development professionals who are looking to develop robust and sensitive LC-MS/MS methods for the quantification of this important molecule. We will move beyond simple procedural lists to explain the rationale behind parameter selection, empowering you to troubleshoot and optimize your own assays effectively.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental mass spectrometry parameters I need to know for mcm5Um?

A1: Understanding the exact mass and protonated form of your analyte is the critical first step for any MS-based method. For mcm5Um, the key values are derived from its chemical formula: C₁₃H₁₈N₂O₈.

ParameterValueRationale & Expert Insight
Chemical Formula C₁₃H₁₈N₂O₈This defines the elemental composition of the molecule.
Monoisotopic Mass 330.1063 DaThis is the mass of the molecule with the most abundant isotopes of its constituent atoms. It is the mass you should use for high-resolution mass spectrometers (e.g., Q-TOF, Orbitrap).[1]
Precursor Ion ([M+H]⁺) 331.1141 m/zFor positive mode electrospray ionization (ESI), the molecule will typically accept a proton. This is the mass-to-charge ratio (m/z) you will set your quadrupole (Q1) to isolate.[1]
Q2: What are the recommended MRM transitions for quantifying mcm5Um?

A2: Multiple Reaction Monitoring (MRM) provides excellent sensitivity and selectivity. The key is to select a precursor-product ion pair that is both specific and abundant. The most common fragmentation for nucleosides is the cleavage of the glycosidic bond between the ribose sugar and the nucleobase.

Based on the structure of mcm5Um, we recommend the following transitions:

Transition TypePrecursor Ion (Q1)Product Ion (Q3)Common Collision Energy (CE) RangeRationale & Expert Insight
Primary (Quantifier) 331.1 m/z185.1 m/z10-20 eVThis transition represents the cleavage of the glycosidic bond, resulting in the protonated modified base, 5-methoxycarbonylmethyluracil.[1] This is typically the most abundant and stable fragment, making it ideal for quantification.
Secondary (Qualifier) 331.1 m/z153.1 m/z20-30 eVThis secondary fragment likely results from a subsequent fragmentation of the base, such as the loss of methanol (CH₃OH) from the 185.1 m/z ion. Using a qualifier ion provides an additional layer of confirmation for analyte identity. The ratio of the quantifier to qualifier peak areas should remain constant across all samples and standards.

Note: The optimal Collision Energy (CE) is instrument-dependent and must be determined empirically by infusing a standard and ramping the CE to find the value that yields the maximum product ion intensity.

Q3: Should I use a Reversed-Phase (RP) or HILIC column for mcm5Um separation?

A3: The choice between RP and HILIC depends on your sample matrix and the other analytes you may be measuring. mcm5Um is a polar molecule, making HILIC a strong candidate.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar analytes like modified nucleosides.[2][3] HILIC provides excellent retention for polar compounds that would otherwise elute in or near the void volume on a C18 column. A common choice is a silica-based column with an amide or zwitterionic stationary phase.[4]

  • Reversed-Phase (RP) Chromatography: While less intuitive for a polar molecule, RP-C18 columns can be used successfully, especially when analyzing a mixture of nucleosides with varying polarities.[1] Retention can be achieved using highly aqueous mobile phases (e.g., >95% water).

Expert Recommendation: Start with a HILIC column for method development. It is generally better suited for retaining and separating polar nucleosides and can offer better resolution from other polar matrix components.[4]

Troubleshooting Guide & In-Depth Protocols

Q4: I am observing poor peak shape (fronting or tailing) for mcm5Um. What should I do?

A4: Poor peak shape is a common issue, often related to secondary interactions on the column or issues with the mobile phase.

Workflow for Troubleshooting Poor Peak Shape

start Poor Peak Shape Observed check_ph Check Mobile Phase pH start->check_ph adjust_ph Adjust pH with Formic Acid or Ammonium Hydroxide check_ph->adjust_ph pH may be causing partial ionization check_organic Is Organic Content Appropriate? check_ph->check_organic pH seems correct end_good Peak Shape Improved adjust_ph->end_good adjust_gradient Optimize Gradient Slope check_organic->adjust_gradient No, peak is too broad or eluting too early/late check_column Suspect Column Issues check_organic->check_column Yes, gradient is reasonable adjust_gradient->end_good flush_column Flush or Replace Column check_column->flush_column Column may be contaminated or has lost performance flush_column->end_good

Caption: Logic diagram for troubleshooting poor peak shape.

Detailed Steps & Causality:

  • Mobile Phase pH: The ionization state of mcm5Um can affect its interaction with the stationary phase. Ensure your mobile phase is buffered and at a consistent pH. For RP, a pH around 3-4 using 0.1% formic acid is a good starting point to suppress the ionization of any acidic functional groups. For HILIC, ammonium formate or acetate buffers (e.g., 10 mM, pH ~3-6) are common and provide good peak shape and MS compatibility.[5]

  • Mobile Phase Composition: In HILIC, ensure your starting percentage of organic solvent (typically acetonitrile) is high enough (e.g., >85%) for proper retention. In reversed-phase, ensure your starting aqueous percentage is high.

  • Column Health: Contaminants from previous injections can cause active sites that lead to tailing. Flush the column with a strong solvent. If performance does not improve, the column may need to be replaced.

Q5: My signal intensity for mcm5Um is low, or the signal-to-noise (S/N) is poor. How can I improve sensitivity?

A5: Low signal can be an issue with either the chromatography or the mass spectrometer settings. High background noise can also mask your analyte signal.

Protocol for Sensitivity Enhancement

  • MS Source Parameter Optimization:

    • Direct Infusion: Prepare a ~1 µg/mL solution of your mcm5Um standard in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Tune on the Precursor Ion: Infuse the solution directly into the mass spectrometer and tune source parameters (e.g., capillary voltage, gas flows, source temperature) to maximize the signal for the precursor ion (331.1 m/z).

    • Optimize Fragmentation: While isolating the precursor, perform a product ion scan and ramp the collision energy to find the optimal value that produces the most intense 185.1 m/z fragment. Do the same for the 153.1 m/z fragment. This step is crucial as incorrect collision energy can drastically reduce signal.[6]

  • Chromatographic Optimization:

    • Improve Peak Focus: A sharper, narrower chromatographic peak will have a greater height and thus better S/N. Adjust your gradient to be shallower around the elution time of mcm5Um. This focuses the analyte into a tighter band.

    • Reduce Matrix Effects: Co-eluting compounds from your sample matrix can suppress the ionization of mcm5Um. Optimize your sample preparation (e.g., use solid-phase extraction) or adjust the chromatography to move mcm5Um away from interfering matrix components.

  • Reduce Chemical Noise:

    • Use High-Purity Solvents: Ensure you are using LC-MS grade water, acetonitrile, and additives (e.g., formic acid). Lower-grade solvents can introduce significant background noise.[7]

    • Optimize Cone/Fragmentor Voltage: This voltage can sometimes be adjusted to reduce the transmission of low-mass noise ions into the mass spectrometer, thereby improving the S/N ratio for your target analyte.[7]

Experimental Workflow: Method Development for mcm5Um

Caption: A top-down workflow for developing a quantitative LC-MS/MS method for mcm5Um.

References

  • Nucleoside Analysis by Hydrophilic Interaction Liquid Chromatography Coupled with Mass Spectrometry. PubMed. Available at: [Link]

  • Quantitative Assessment of Retention Mechanisms of Nucleosides on a Bare Silica Stationary Phase in Hydrophilic Interaction Liquid Chromatography (HILIC). MDPI. Available at: [Link]

  • Characterization of Enhanced-Fluidity Liquid Hydrophilic Interaction Chromatography for the Separation of Nucleosides and Nucleotides. Digital Commons @ University of South Dakota. Available at: [Link]

  • Hydrophilic Interaction Liquid Chromatography for Oligonucleotide Therapeutics: Method Considerations. LCGC International. Available at: [Link]

  • Improved Separation of RNA Nucleotides, Nucleosides, and Nucleobases on Atlantis Premier BEH Z-HILIC Columns. Waters Corporation. Available at: [Link]

  • 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um). Modomics - A Database of RNA Modifications. Available at: [Link]

  • A Reversed Phase Ultra-High-Performance Liquid Chromatography-Data Independent Mass Spectrometry Method for the Rapid Identification of Mycobacterial Lipids. National Institutes of Health. Available at: [Link]

  • Optimization and validation of a reversed-phase high performance liquid chromatography method for the measurement of bovine liver methylmalonyl-coenzyme a mutase activity. ResearchGate. Available at: [Link]

  • Development and Provisional Validation of a Multiplex LC-MRM-MS Test for Timely Kidney Injury Detection in Urine. National Institutes of Health. Available at: [Link]

  • Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions for Trace Level Quantification of N-Nitrosamines. Waters Corporation. Available at: [Link]

  • Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. LCGC International. Available at: [Link]

  • How can MRM transition in LC/MS/MS be monitored when you get both precursor and product ion at MS1?. ResearchGate. Available at: [Link]

Sources

Optimization

Epitranscriptomics Technical Support Center

Focus: HPLC Resolution of mcm5Um (5-methoxycarbonylmethyl-2'-O-methyluridine) Target Audience: Researchers, Scientists, and Drug Development Professionals Mechanistic Context & Analytical Challenges The modification mcm5...

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Author: BenchChem Technical Support Team. Date: March 2026

Focus: HPLC Resolution of mcm5Um (5-methoxycarbonylmethyl-2'-O-methyluridine)

Target Audience: Researchers, Scientists, and Drug Development Professionals

Mechanistic Context & Analytical Challenges

The modification mcm5Um is a complex, dual-modified nucleoside located at the wobble position (U34) of specific tRNAs. It is critical for maintaining translational fidelity and preventing ribosomal frameshifting [1]. Chromatographic resolution of mcm5Um is notoriously challenging because it shares near-identical polarities and molecular weights with its precursor, mcm5U, and its thiolated derivative, mcm5s2U[1]. Successful quantification requires a self-validating analytical system that accounts for steric hindrance during enzymatic hydrolysis and precise hydrophobic interactions during Reversed-Phase HPLC (RP-HPLC) [2].

Self-Validating Protocol: tRNA Hydrolysis & RP-HPLC-MS/MS

To ensure reproducibility, do not merely execute steps; verify the causality of each phase. This protocol uses an LC-MS/MS platform to bypass the limitations of traditional UV detection [3].

Step 1: RNA Denaturation (The Accessibility Check)

  • Action: Dilute 1–2 µg of purified tRNA in nuclease-free water. Heat to 95°C for 3 minutes, then immediately plunge into an ice bath for 5 minutes.

  • Causality: tRNA possesses highly stable secondary and tertiary structures. Rapid chilling traps the RNA in an unfolded state, exposing the sterically hindered wobble position (U34) to endonucleases. If this step is skipped, mcm5Um yields will be artificially low[3].

Step 2: Endonucleolytic Cleavage

  • Action: Add 1/10th volume of 100 mM ammonium acetate (pH 5.3) and 2 Units of Nuclease P1. Incubate at 42°C for 4 hours.

  • Causality: Nuclease P1 requires a slightly acidic pH and zinc cofactors. The 2'-O-methylation on the ribose of mcm5Um creates significant steric hindrance, slowing down phosphodiester bond cleavage[2]. Extending the incubation to 4 hours ensures complete digestion to 5'-mononucleotides.

Step 3: Dephosphorylation

  • Action: Adjust the pH by adding 1/10th volume of 1 M ammonium bicarbonate (pH 8.0). Add 0.002 U Phosphodiesterase I and 1 U Calf Intestinal Alkaline Phosphatase (CIP). Incubate at 37°C for 2 hours.

  • Causality: CIP removes the 5'-phosphate group, yielding free nucleosides. The pH shift is mandatory; CIP is inactive at the acidic pH used in Step 2[3].

Step 4: Protein Precipitation & Filtration

  • Action: Transfer the hydrolysate to a 10 kDa MWCO centrifugal filter. Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Causality: Removes hydrolytic enzymes that could irreversibly foul the C18 HPLC column, ensuring column longevity and stable retention times.

Step 5: RP-HPLC-MS/MS Injection

  • Action: Inject 5 µL of the filtrate onto a C18 column (e.g., 1.8 µm, 2.1 × 100 mm) maintained at 25°C. Use the optimized gradient and MRM transitions detailed in the tables below [4].

G N1 1. tRNA Denaturation (95°C, rapid chill) N2 2. Endonucleolytic Cleavage (Nuclease P1, pH 5.3) N1->N2 Unfolded tRNA N3 3. Dephosphorylation (CIP & PDE I, pH 8.0) N2->N3 5'-Mononucleotides N4 4. Protein Filtration (10 kDa MWCO) N3->N4 Free Nucleosides N5 5. RP-HPLC Separation (C18, Shallow Gradient) N4->N5 Clean Extract N6 6. ESI-MS/MS Detection (MRM: 331.1 -> 185.1) N5->N6 Resolved mcm5Um

Workflow for tRNA extraction, enzymatic hydrolysis, and RP-HPLC-MS/MS analysis of mcm5Um.

Quantitative Data Summaries

Table 1: Optimized RP-HPLC Gradient for mcm5Um Resolution Mobile Phase A: 0.02% Formic Acid in Water[4] Mobile Phase B: 0.02% Formic Acid in 70% Acetonitrile[4]

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BChromatographic Purpose
0.00.399.01.0Equilibration & injection
8.00.395.05.0Shallow gradient to separate mcm5U and mcm5Um
12.00.360.040.0Elution of highly hydrophobic modifications
15.00.30.0100.0Column wash
20.00.399.01.0Re-equilibration

Table 2: ESI-MS/MS MRM Transitions for Wobble Uridines

NucleosidePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Structural Note
mcm5Um 331.1185.115Loss of 2'-O-methyl ribose (146 Da)
mcm5U 317.1185.112Loss of standard ribose (132 Da)
mcm5s2U 333.1201.115Thiolated base, standard ribose
Troubleshooting Guides & FAQs

Q1: Why does mcm5Um co-elute with mcm5U, and how can I resolve them? Causality: The sole structural difference between mcm5Um and mcm5U is a single 2'-O-methyl group on the ribose ring. While this methylation slightly increases hydrophobicity, a standard linear gradient (e.g., 0-20% organic modifier over 5 minutes) forces both compounds to partition into the mobile phase simultaneously. Furthermore, elevated column temperatures (e.g., 40°C) increase diffusion rates, blurring the subtle hydrophobic differences. Actionable Fix: Implement a "shallow gradient" profile (see Table 1). Hold the organic modifier (Buffer B) strictly between 1% and 5% for the first 8 minutes of the run[4]. Additionally, strictly maintain the column compartment at 25°C to maximize the stationary phase interaction time. Under these conditions, mcm5Um will elute distinctly after mcm5U.

Q2: How does mobile phase pH affect the retention and resolution of mcm5Um? Causality: The methoxycarbonylmethyl (-CH2COOCH3) group on the uracil nucleobase is highly sensitive to alkaline conditions. At a pH > 7.0, the ester group can undergo spontaneous hydrolysis, converting mcm5Um into cm5Um (5-carboxymethyl-2'-O-methyluridine)[2]. Additionally, fluctuations in pH alter the protonation state of the uracil ring, leading to peak tailing and retention time drift. Actionable Fix: Ensure your aqueous mobile phase is strictly buffered. Use either 0.02% formic acid (pH ~3.0) or 5–10 mM ammonium acetate adjusted to pH 5.3[3]. Both maintain the ester group's integrity and provide excellent volatility for downstream ESI-MS/MS ionization.

Q3: I am losing mcm5Um signal during sample preparation, but my canonical nucleosides look fine. What is causing this? Causality: Signal loss for mcm5Um is rarely due to chemical instability (unlike m1A, which suffers from Dimroth rearrangement)[2]. The root cause is almost always incomplete enzymatic hydrolysis. The 2'-O-methylation on the ribose ring creates steric bulk that physically blocks Nuclease P1 from accessing the adjacent phosphodiester bond. Consequently, mcm5Um remains trapped as a dinucleotide and is invisible to the targeted MRM transition. Actionable Fix: Do not use standard 1-hour hydrolysis protocols. Extend the Nuclease P1 incubation to a minimum of 4 hours[2]. Ensure the initial 95°C denaturation step is performed correctly; if the tRNA refolds, the wobble position becomes buried within the anticodon loop, further restricting enzyme access.

Q4: Can I use UV detection instead of LC-MS/MS for mcm5Um quantification? Causality: While UV detection (typically at 254 nm) is excellent for quantifying bulk canonical nucleosides (A, U, G, C), it lacks the dimensionality required for trace epitranscriptomic modifications. mcm5Um is present at extremely low stoichiometric ratios and shares a nearly identical UV absorbance spectrum with mcm5U, ncm5U, and unmodified uridine. Relying on UV alone guarantees false positives due to co-eluting isobaric and isomeric compounds. Actionable Fix: HPLC must be coupled with a triple quadrupole mass spectrometer operating in dynamic Multiple Reaction Monitoring (MRM) mode[3]. The specific mass-to-charge transition of 331.1 → 185.1 is the only self-validating way to confidently distinguish the 2'-O-methylated mcm5Um from its unmethylated precursor mcm5U (317.1 → 185.1).

References
  • Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry. Nature Protocols (2014). URL:[Link]

  • Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research (2023). URL:[Link]

  • Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. RNA (2017). URL:[Link]

  • Decoding Codon Bias: The Role of tRNA Modifications in Tissue-Specific Translation. Cells (2025). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Interference in the Mass Spectrometric Analysis of mcm5Um

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the analysis of 5-methoxycarbonylmethoxy-2'-O-methyluridine (mcm5Um). This guide is designed for researchers, scientists, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the analysis of 5-methoxycarbonylmethoxy-2'-O-methyluridine (mcm5Um). This guide is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography-Mass Spectrometry (LC-MS) for the identification and quantification of this critical tRNA modification.

The analysis of modified nucleosides like mcm5Um is essential for understanding the intricate mechanisms of protein synthesis and its dysregulation in disease.[1][2][3] However, the inherent complexity of biological matrices presents significant analytical challenges, primarily in the form of signal interference. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you diagnose, mitigate, and overcome these common hurdles, ensuring the accuracy and robustness of your experimental data.

Section 1: Foundational Knowledge - Understanding mcm5Um and its Mass Spectrometric Behavior

Before troubleshooting, a solid understanding of the analyte's properties is crucial. This section provides the fundamental mass spectrometry data for mcm5Um.

Question: What are the key mass-to-charge (m/z) values I should expect for mcm5Um?

Answer: 5-methoxycarbonylmethoxy-2'-O-methyluridine (mcm5Um) is a derivative of uridine with a unique mass signature. When using electrospray ionization (ESI) in positive mode, you will primarily observe the protonated molecule, [M+H]⁺. During tandem mass spectrometry (MS/MS), this precursor ion will fragment into characteristic product ions.

The most informative fragmentation event for many nucleosides is the cleavage of the glycosidic bond, which separates the ribose sugar from the nucleobase. For mcm5Um, this results in a characteristic product ion corresponding to the protonated modified base.

The table below summarizes the essential mass information for developing your LC-MS/MS method.[4]

ParameterDescriptionCalculated m/z
Monoisotopic Mass The exact mass of the molecule calculated using the mass of the most abundant isotope of each element (C₁₂H₁₈N₂O₉).346.1012
Precursor Ion [M+H]⁺ The protonated molecule observed in the full scan (MS1) spectrum. This is the ion you will select for fragmentation.347.1085
Key Product Ion [Base+H]⁺ The protonated modified nucleobase following the neutral loss of the 2'-O-methylribose moiety. This is a common and often abundant fragment used for quantification.185.0508

Section 2: The Core Challenge - Diagnosing and Mitigating Interference

Interference can manifest in various ways: poor signal intensity, inconsistent results, or the appearance of unexpected peaks. This section breaks down the most common types of interference and provides step-by-step guidance to resolve them.

FAQ 1: My mcm5Um signal is weak or highly variable in biological samples compared to pure standards. How do I troubleshoot matrix effects?

Answer: This is a classic symptom of ion suppression , a type of matrix effect where co-eluting molecules from the sample (e.g., salts, phospholipids, metabolites) interfere with the ionization of your target analyte in the MS source.[5][6][7] This leads to a lower-than-expected signal and can severely compromise quantitative accuracy. The key to resolving this is to either separate mcm5Um from the interfering components chromatographically or remove them during sample preparation.

Troubleshooting Workflow: Diagnosing and Mitigating Ion Suppression

Figure 1. Workflow for troubleshooting ion suppression. Start Weak or Variable Signal (Suspected Ion Suppression) PCI Perform Post-Column Infusion Experiment Start->PCI Evaluate Evaluate Chromatogram: Does Suppression Zone Overlap with mcm5Um Peak? PCI->Evaluate NoOverlap No Significant Overlap: Suppression is not the primary issue. Investigate other causes (e.g., sample degradation, instrument sensitivity). Evaluate->NoOverlap No YesOverlap Yes, Overlap Confirmed Evaluate->YesOverlap Yes OptimizeLC Optimize LC Method: - Adjust gradient - Change column chemistry (e.g., HILIC) YesOverlap->OptimizeLC ImproveSP Improve Sample Preparation: - Switch from Protein Precipitation to Solid-Phase Extraction (SPE) - Use phospholipid removal plates YesOverlap->ImproveSP ReEvaluate Re-run Post-Column Infusion with optimized method to confirm resolution. OptimizeLC->ReEvaluate ImproveSP->ReEvaluate Resolved Problem Resolved: Proceed with Method Validation ReEvaluate->Resolved

Caption: A logical workflow for identifying and mitigating ion suppression.

Experimental Protocol: Post-Column Infusion to Visualize Ion Suppression

This experiment provides a visual map of where ion suppression occurs in your chromatogram.

  • Preparation: Prepare a solution of your mcm5Um standard (e.g., 50 ng/mL) in your mobile phase.

  • Setup: Using a T-junction, infuse this standard solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC flow path after the analytical column but before the MS ion source.

  • Analysis: While infusing, inject a blank, extracted matrix sample (e.g., digested total RNA from a control source).

  • Data Review: Monitor the mcm5Um MRM transition (e.g., 347.1 -> 185.1). You should see a stable, elevated baseline from the infused standard. Any dips or valleys in this baseline correspond to regions where co-eluting matrix components are suppressing the mcm5Um signal.[6][7] If a significant dip aligns with the retention time of mcm5Um in your standard method, ion suppression is confirmed as a major issue.

Protocol: Enhancing Sample Cleanup with Solid-Phase Extraction (SPE)

If ion suppression is confirmed, a simple protein precipitation may be insufficient. SPE offers a more selective cleanup.

  • Select Cartridge: Choose a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) SPE cartridge suitable for polar molecules like nucleosides.

  • Condition: Condition the SPE cartridge according to the manufacturer's protocol, typically with methanol followed by an equilibration with a high-organic buffer.

  • Load: Load your enzymatically digested RNA sample onto the cartridge.

  • Wash: Wash the cartridge with a weak organic solvent to remove salts and other highly polar interferences.

  • Elute: Elute mcm5Um and other nucleosides using a stronger solvent (e.g., aqueous methanol or acetonitrile with a small amount of ammonia).

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your initial mobile phase for LC-MS/MS analysis.

FAQ 2: I see a peak at the correct retention time and m/z for mcm5Um, but I suspect it's not pure. How do I identify and resolve isobaric interference?

Answer: This is a critical issue, especially in the analysis of modified nucleosides, which exist as a large family of isomers.[8][9] Isobaric interference occurs when a different compound has the same nominal mass as your analyte. This is particularly challenging when the interferent is an isomer , which has the same exact mass and elemental formula.

Common isobaric interferents for modified uridines can include other uridine modifications or even modifications of other nucleobases that happen to have a similar mass.[10] For example, pseudouridine (ψ) is an isomer of uridine and its modified forms can potentially interfere.[11]

Decision Tree: A Strategy for Resolving Isobaric Interference

Figure 2. Decision tree for resolving isobaric interference. Start Peak Detected, but Purity is Questionable HRMS Analyze with High-Resolution Mass Spectrometry (HRMS) Start->HRMS MassCheck Does the measured exact mass match the theoretical mass of mcm5Um within 2 ppm? HRMS->MassCheck DifferentMass Different Exact Mass: Interference is isobaric, not isomeric. HRMS resolves it. MassCheck->DifferentMass No SameMass Same Exact Mass: Interference is likely isomeric. Proceed to next steps. MassCheck->SameMass Yes OptimizeLC Optimize Chromatography: - Use a longer column - Test a different stationary phase (e.g., HILIC or phenyl-hexyl) SameMass->OptimizeLC CheckFrags Evaluate MS/MS Fragments: - Acquire full product ion scan - Are fragment ratios consistent with your authentic standard? SameMass->CheckFrags Resolved Problem Resolved: Interference is separated or distinguished. OptimizeLC->Resolved CheckFrags->Resolved

Caption: A decision tree for resolving isobaric interference.

Protocol: Optimizing Chromatographic Separation

The most effective way to resolve isomers is through chromatography. If your standard reversed-phase C18 column is not providing adequate separation, consider the following:

  • Gradient Modification:

    • Decrease the ramp of your organic gradient (e.g., from a 5-minute ramp to a 15-minute ramp) around the elution time of mcm5Um. This gives the isomers more time to interact with the stationary phase and separate.

  • Alternative Column Chemistry:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): Nucleosides are polar molecules and often show excellent retention and alternative selectivity on HILIC columns compared to reversed-phase columns.[12] This is a powerful strategy for separating polar isomers.

    • Phenyl-Hexyl Phase: This stationary phase offers different selectivity based on pi-pi interactions, which can be effective at separating aromatic compounds like nucleobases.

Protocol: Verifying Peak Identity with MS/MS Fragmentation Patterns

Even if two isomers co-elute, they may have different fragmentation patterns or different relative abundances of their fragment ions.[13][14][15]

  • Acquire Data: Analyze both your authentic mcm5Um standard and your biological sample using a full product ion scan (instead of MRM).

  • Compare Spectra: Carefully compare the full MS/MS spectrum from the peak in your biological sample to the spectrum from your authentic standard.

  • Check Ratios: Look for at least two or three prominent fragment ions. Calculate the ratio of their intensities (e.g., intensity of ion A / intensity of ion B). This ratio should be consistent (typically within 20-30%) between your standard and your sample. A significant difference in fragment ratios suggests the presence of a co-eluting interference.

Section 3: Proactive Strategies for Robust Method Development

The best troubleshooting is proactive. Building a robust, self-validating method from the start will prevent many of the issues detailed above.

Question: How can I design a reliable and reproducible LC-MS/MS method for mcm5Um from the outset?

Answer: A robust method integrates a comprehensive sample preparation strategy, optimized LC-MS parameters, and the correct use of internal standards to account for variability.

Workflow for Robust Method Development

Figure 3. Workflow for robust mcm5Um method development. Start Goal: Quantify mcm5Um SamplePrep 1. Develop Sample Prep - RNA Extraction & Digestion - Test SPE vs. LLE vs. PPT - Spike with Stable Isotope Labeled (SIL) Internal Standard Start->SamplePrep LCOpt 2. Optimize LC Separation - Select Column (C18 or HILIC) - Optimize Gradient for Separation from Isomers SamplePrep->LCOpt MSOpt 3. Optimize MS/MS - Infuse Standard to Maximize Precursor/Product Ion Signal - Define at least two MRM transitions LCOpt->MSOpt Validation 4. Method Validation - Assess Matrix Effects - Determine Linearity, Accuracy, Precision, and LLOQ MSOpt->Validation Analysis 5. Routine Analysis - Run System Suitability Tests - Analyze QCs with Samples Validation->Analysis

Caption: Workflow for robust mcm5Um method development.

Protocol: Use of a Stable Isotope-Labeled (SIL) Internal Standard

This is the gold standard for quantitative mass spectrometry. A SIL internal standard (e.g., ¹³C, ¹⁵N-labeled mcm5Um) is chemically identical to the analyte but mass-shifted.

  • Addition: Add a known amount of the SIL internal standard to every sample and standard at the very beginning of the sample preparation process.

  • Co-elution: The SIL internal standard will behave identically to your endogenous mcm5Um during extraction, chromatography, and ionization.

  • Correction: It will experience the exact same degree of ion suppression or enhancement as your analyte.

  • Quantification: By calculating the ratio of the analyte peak area to the internal standard peak area, you can correct for any sample-to-sample variability, leading to highly accurate and precise quantification.

References

  • Modomics. (n.d.). 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um). Retrieved from [Link]

  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Separation Science. (2023, December 9). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Retrieved from [Link]

  • Nelson, M. (n.d.). Ion Suppression in LC–MS: Case Study. Scribd. Retrieved from [Link]

  • LCGC International. (2026, March 11). An Uncommon Fix for LC–MS Ion Suppression. Retrieved from [Link]

  • Deng, W., et al. (2017). Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease. RNA, 23(12), 1989-1998. Retrieved from [Link]

  • Shimadzu. (n.d.). Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass Spectrometry. Retrieved from [Link]

  • Miyauchi, K., et al. (2016). Biogenesis and growth phase-dependent alteration of 5-methoxycarbonylmethoxyuridine in tRNA anticodons. Nucleic Acids Research, 44(2), 847-857. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). 5-methoxycarbonylmethyl-2-thiouridine Analysis Service. Retrieved from [Link]

  • Limbach, P. A., et al. (2024). Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Jove. (n.d.). Liquid Chromatography–Mass Spectrometry Analysis of Cytosine Modifications. Retrieved from [Link]

  • American Chemical Society. (2020, November 13). Profiling DNA and RNA Modifications Using Advanced LC—MS/MS Technologies. Retrieved from [Link]

  • Basisty, N., et al. (2019). Simultaneous Quantification of Nucleosides and Nucleotides from Biological Samples. Metabolites, 9(3), 51. Retrieved from [Link]

  • ResearchGate. (n.d.). Monitoring the 5-Methoxycarbonylmethyl-2-Thiouridine (mcm5s2U) Modification Utilizing the Gamma-Toxin Endonuclease. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. Retrieved from [Link]

  • Yaylayan, V., & Ganeshapillai, D. (2020). Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products. Carbohydrate Research, 491, 107985. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantitative analysis of ribonucleoside modifications in tRNA by HPLC-coupled mass spectrometry. Retrieved from [Link]

  • Modomics. (n.d.). Reaction Summary. Retrieved from [Link]

  • Cao, X., & Limbach, P. A. (2011). Evaluating the reproducibility of quantifying modified nucleosides from ribonucleic acids by LC–UV–MS. Journal of Chromatography B, 879(31), 3657-3663. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Westhof, E., et al. (2026). Structural analysis of uridine modifications in solved RNA structures. Journal of Molecular Biology. Retrieved from [Link]

  • Scientific Instrument Services. (n.d.). Exact Masses of the Elements and Isotopic Abundances. Retrieved from [Link]

  • Save My Exams. (n.d.). Fragmentation Patterns in Mass Spectrometry (1.2.5) | IB DP Chemistry HL 2025 Notes. Retrieved from [Link]

  • InTechOpen. (n.d.). Small Molecule LC-MS/MS Fragmentation Data Analysis and Application to Siderophore Identification. Retrieved from [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Retrieved from [Link]

  • Limbach, P. A., et al. (2012). Mass Spectrometry-Based Quantification of Pseudouridine in RNA. Journal of the American Society for Mass Spectrometry, 23(1), 111-119. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemical tagging for sensitive determination of uridine modifications in RNA. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing detection methods for 5-Methoxycarbonylmethyl-2'-O-methyluridine

As a Senior Application Scientist specializing in epitranscriptomics, I frequently encounter the analytical bottleneck of accurately identifying and quantifying hypermodified nucleosides. 5-Methoxycarbonylmethyl-2'-O-met...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in epitranscriptomics, I frequently encounter the analytical bottleneck of accurately identifying and quantifying hypermodified nucleosides. 5-Methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) is a highly specialized modification located at the wobble position (U34) of mammalian selenocysteine tRNA (tRNA-Sec). Synthesized sequentially by 1[1], this modification is an absolute requirement for the efficient decoding of the UGA codon to incorporate selenocysteine, a process vital for cellular redox homeostasis[1].

Because mcm5Um shares a nearly identical structural backbone with other wobble-position modifications (like mcm5U and mcm5s2U), selecting the correct detection method is critical to avoiding false positives. This guide objectively compares the three leading methodologies for mcm5Um detection, detailing the causality behind the protocols and establishing self-validating workflows for your laboratory.

The Quantitative Gold Standard: LC-MS/MS of Nucleosides

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier method for absolute quantification. By hydrolyzing the RNA polymer into single nucleosides, we eliminate sequence-based secondary structures that often mask modifications. We detect mcm5Um based on its exact2[2].

Causality & Self-Validation: A major pitfall in nucleoside mass spectrometry is the loss of hydrophobic modifications during sample filtration or chemical rearrangement due to pH fluctuations[3]. To make this a self-validating system , we spike the sample with a Stable Isotope-Labeled Internal Standard (SILIS) prior to enzymatic digestion. If the SILIS recovery drops, the run is flagged for sample prep artifacts, ensuring that any measured decrease in mcm5Um is biologically real, not a procedural error.

Step-by-Step Protocol:

  • RNA Isolation & Enrichment: Isolate total RNA and enrich for the small RNA/tRNA fraction (<200 nt) using size-exclusion chromatography.

  • Enzymatic Hydrolysis: Digest 1 µg of purified tRNA using Nuclease P1 (cleaves phosphodiester bonds) and Alkaline Phosphatase (removes 5'-phosphates). Critical:3[3].

  • Spike & Filter: Add SILIS. Filter the hydrolysate through a 10 kDa MWCO centrifugal filter to remove enzymes.

  • Chromatographic Separation: Inject 10 µL onto a reversed-phase C18 UHPLC column. Use a gradient mobile phase of 5 mM ammonium acetate (pH 5.3) and acetonitrile to resolve mcm5Um from its structural isomers.

  • MRM Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition from the parent ion (331.1 m/z) to the base fragment ion.

The Contextual Approach: NGS RT-Signature Mapping (mim-tRNA-seq)

While LC-MS/MS provides absolute quantification, it destroys the RNA sequence, leaving you blind to which transcript harbored the modification. To map mcm5Um specifically to tRNA-Sec, we utilize Next-Generation Sequencing (NGS).

Causality & Self-Validation: Standard reverse transcriptases (RT) stall and drop off when they encounter the bulky methoxycarbonylmethyl group and the 2'-O-methylation at U34. By switching to a highly processive enzyme like TGIRT (Thermostable Group II Intron Reverse Transcriptase) and extending the reaction time, we force the enzyme to read through the modification. This forced read-through generates a highly specific 4[4]. To make this self-validating , the protocol must be run in parallel with an ALKBH8 knockout cell line. The complete disappearance of the mismatch signature at U34 in the knockout confirms the signal is strictly modification-driven and not a structural artifact.

Step-by-Step Protocol:

  • Adapter Ligation: Ligate DNA adapters to the 3' end of the enriched, deacylated tRNA pool.

  • Reverse Transcription: Perform cDNA synthesis using TGIRT at 60°C for 2 hours. The elevated temperature melts secondary structures, while the extended time promotes read-through of the mcm5Um steric block.

  • Library Amplification: Circularize the resulting cDNA, perform PCR amplification, and sequence using an Illumina platform (e.g., NovaSeq).

  • Bioinformatic Mapping: Align reads to a curated tRNA database. Calculate the mismatch frequency and drop-off rate specifically at position 34 of the tRNA-Sec isodecoder.

G cluster_LCMS LC-MS/MS Workflow cluster_NGS NGS (mim-tRNA-seq) Start Enriched tRNA Sample Hydrolysis Enzymatic Hydrolysis (Nuclease P1) Start->Hydrolysis RT TGIRT Reverse Transcription Start->RT LC C18 Reversed-Phase LC Hydrolysis->LC MS MRM Detection (m/z 331.1) LC->MS Seq Illumina Sequencing RT->Seq Bioinfo RT-Signature Mapping (Misincorporations) Seq->Bioinfo

Parallel workflows for mcm5Um detection: Absolute quantification (LC-MS) vs. Contextual mapping (NGS).

The Biochemical Filter: Differential Cleavage via γ-Toxin

When the goal is to distinguish mcm5Um from its thiolated cousin (mcm5s2U) without relying on expensive mass spectrometry, we can exploit evolutionary biology.

Causality & Self-Validation: The γ-toxin endonuclease from Kluyveromyces lactis naturally targets and5[5]. Crucially, the addition of the 2'-O-methyl group (forming mcm5Um) or the lack of the thiol group sterically hinders the toxin, rendering it completely inactive against tRNA-Sec[5]. We use this as a highly specific negative selection tool. To ensure a self-validating system , every assay must include a Northern blot probe for tRNA-Glu (which naturally contains mcm5s2U). If tRNA-Glu is cleaved but tRNA-Sec remains intact, the assay is validated.

Step-by-Step Protocol:

  • Reaction Setup: Combine 2 µg of total RNA with 1 µg of purified recombinant γ-toxin in a cleavage buffer (10 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM NaCl).

  • Incubation: Incubate the mixture at 30°C for 30 minutes to allow for enzymatic cleavage.

  • Electrophoresis: Quench the reaction with formamide loading buffer and resolve the RNA fragments on a 10% Urea-PAGE denaturing gel.

  • Northern Blotting: Transfer the RNA to a nylon membrane. Probe sequentially for tRNA-Glu (Positive cleavage control) and tRNA-Sec (Negative selection target).

G Input Mixed tRNA Pool (mcm5s2U & mcm5Um) Toxin γ-Toxin Endonuclease Input->Toxin mcm5s2U mcm5s2U-tRNA (Thiolated) Toxin->mcm5s2U Recognizes mcm5Um mcm5Um-tRNA (2'-O-Methylated) Toxin->mcm5Um Rejects Cleaved Cleaved tRNA Fragments (Positive Detection) mcm5s2U->Cleaved Intact Intact tRNA-Sec (Negative Selection) mcm5Um->Intact

Differential cleavage logic of γ-toxin for distinguishing mcm5s2U from mcm5Um.

Quantitative Method Comparison

To aid in experimental design, the following table summarizes the performance metrics of each detection method:

Performance MetricLC-MS/MS (Nucleosides)NGS (mim-tRNA-seq)γ-Toxin Differential Assay
Primary Utility Absolute QuantificationTranscriptome-wide MappingStructural Differentiation
Limit of Detection Femtomolar (fM)Transcript-abundance dependentPicogram (pg) via Northern
Sequence Context None (Bulk nucleosides)Single-nucleotide resolutionGene-specific (via Probes)
Throughput High (96-well compatible)Medium (Library prep bottleneck)Low (Manual gel handling)
Specificity for mcm5Um Exact (Mass resolution)Inferred (RT signature)Negative Selection Only

Sources

Comparative

validation of 5-Methoxycarbonylmethyl-2'-O-methyluridine function in vivo

Epitranscriptomic Decoding: In Vivo Validation and Functional Comparison of the mcm5Um tRNA Modification As a Senior Application Scientist specializing in RNA epitranscriptomics, I frequently encounter a critical bottlen...

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Author: BenchChem Technical Support Team. Date: March 2026

Epitranscriptomic Decoding: In Vivo Validation and Functional Comparison of the mcm5Um tRNA Modification

As a Senior Application Scientist specializing in RNA epitranscriptomics, I frequently encounter a critical bottleneck in drug development and synthetic biology: the assumption that synonymous codons are translated with equal efficiency. They are not. The decoding efficiency of mRNA is inextricably linked to the post-transcriptional modification landscape of transfer RNAs (tRNAs), particularly at the wobble position (U34).

Among these, 5-methoxycarbonylmethyl-2'-O-methyluridine (mcm5Um) represents a highly specialized, dynamic modification. Unlike its precursors and structural relatives—mcm5U and mcm5s2U—mcm5Um acts as a precise translational rheostat. It is upregulated in response to specific environmental cues, such as oxidative stress, to drive the codon-biased translation of critical survival proteins[1]. Furthermore, in selenocysteine tRNAs (tRNA-Sec), the 2'-O-methylation physically alters the anticodon loop, favoring an "open" conformation essential for ribosomal decoding[2].

This guide provides an objective, data-backed comparison of mcm5Um against alternative U34 modifications and details self-validating in vivo protocols to quantify and functionally validate its role in translational regulation.

Mechanistic Comparison: mcm5Um vs. mcm5U vs. mcm5s2U

To design effective in vivo validation studies, one must first understand the structural causality dictating the function of these modifications.

  • mcm5U (Precursor/Base Modification): Generated by the ALKBH8 enzyme and the Elongator complex, this modification expands wobble pairing capabilities but leaves the anticodon loop relatively flexible.

  • mcm5s2U (Thiolated Alternative): The addition of a 2-thio group restricts the uridine to a C3'-endo conformation, stabilizing A-U and G-U wobble pairs. This modification is highly sensitive to specific endonucleases, such as γ-toxin, which cleaves the tRNA to inhibit translation during stress[3].

  • mcm5Um (2'-O-Methylated Variant): The addition of a methyl group at the 2'-hydroxyl of the ribose sugar fundamentally changes the steric landscape. It prevents the closed, inactive conformation of the anticodon loop, locking it into a functional, open state for decoding[2]. Crucially, the 2'-O-methylation renders the tRNA completely resistant to γ-toxin cleavage, providing a distinct biochemical signature for validation[3].

Table 1: Comparative Attributes of U34 tRNA Modifications

Attributemcm5Umcm5s2Umcm5Um
Chemical Addition 5-methoxycarbonylmethyl5-methoxycarbonylmethyl + 2-thio5-methoxycarbonylmethyl + 2'-O-methyl
Structural Impact Moderate flexibilityRigid C3'-endo conformationLocks open anticodon loop conformation
Nuclease Sensitivity Resistant to γ-toxinHighly sensitive to γ-toxin cleavageResistant to γ-toxin cleavage
Primary Biological Role Baseline decodingNutrient limitation / Stress responseOxidative stress / tRNA-Sec decoding

Pathway Visualization: The mcm5Um Stress Response

In mammalian systems, mcm5Um is not static. Upon exposure to reactive oxygen species (ROS), normal cells upregulate the ALKBH8-dependent pathway to increase mcm5Um levels. This reprogramming specifically enhances the translation of ROS detoxification enzymes whose mRNAs are enriched in specific codons. If this pathway is corrupted (e.g., in Alkbh8-/- models), the cell fails to translate these critical proteins, leading to DNA and lipid damage[1].

G Stress Oxidative Stress (ROS Accumulation) ALKBH8 ALKBH8 Activation (Enzymatic Writer) Stress->ALKBH8 Triggers tRNA_mcm5U tRNA-mcm5U (Precursor) ALKBH8->tRNA_mcm5U Modifies tRNA_mcm5Um tRNA-mcm5Um (Active Form) tRNA_mcm5U->tRNA_mcm5Um 2'-O-Methylation Translation Codon-Biased Translation (ROS Detox Enzymes) tRNA_mcm5Um->Translation Enhances Decoding Survival Cellular Homeostasis & Survival Translation->Survival Mitigates Damage

Figure 1: ALKBH8-mediated mcm5Um tRNA reprogramming pathway in response to oxidative stress.

Self-Validating Experimental Protocols

To validate mcm5Um function in vivo, we must employ orthogonal approaches: analytical quantification to prove its physical presence, and functional reporter assays to prove its translational impact.

Protocol 1: Absolute Quantification of mcm5Um via LC-MS/MS

Causality Focus: RNA modifications are highly susceptible to artifactual oxidation or degradation during extraction. This protocol is engineered to preserve the native epitranscriptome.

  • Tissue Harvest & Cryopreservation: Snap-freeze murine tissue (e.g., brain or liver) immediately in liquid nitrogen. Why: This instantly halts endogenous nuclease and demethylase activity, locking the epitranscriptome in its in vivo state.

  • Small RNA Isolation under Antioxidant Protection: Homogenize tissue in acidic phenol-chloroform (pH 4.5) supplemented with 0.1 mM deferoxamine and 0.1% Butylated hydroxytoluene (BHT). Why: The acidic pH partitions DNA into the organic phase while preserving RNA. The antioxidants prevent the artifactual conversion of thiolated or methylated nucleosides during processing.

  • Enzymatic Hydrolysis: Digest 1 µg of purified small RNA using Nuclease P1 (2 U) and Calf Intestinal Alkaline Phosphatase (CIAP, 1 U) at 37°C for 4 hours. Why: Nuclease P1 is explicitly chosen over RNase A because RNase A is sterically hindered by 2'-O-methylation (the defining feature of mcm5Um). Nuclease P1 effectively hydrolyzes all phosphodiester bonds regardless of ribose modifications.

  • Isotope-Dilution LC-MS/MS: Spike the digest with heavy-isotope labeled synthetic internal standards (e.g., [13C, 15N]-mcm5Um). Analyze via Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode. Why: The internal standard corrects for ion suppression matrix effects inherent to complex tissue lysates, ensuring absolute quantification.

Protocol 2: In Vivo Functional Validation of Codon-Biased Translation

Causality Focus: To prove that mcm5Um drives translation, we must isolate the variable of codon usage in vivo using a self-validating reporter system[4][5].

  • Reporter Design: Synthesize two Adenoviral EGFP reporter constructs.

    • Construct A (Wild-Type): Enriched in NAC codons (optimally decoded by mcm5Um-modified tRNAs).

    • Construct B (Mutant Control): Synonymous substitution replacing NAC with NAU codons (decoded independently of mcm5Um).

  • In Vivo Delivery: Inject adenoviral vectors intravenously into two cohorts: Wild-Type (WT) mice and Alkbh8-/- (mcm5Um-deficient) mice[1].

  • Tissue-Specific Analysis: After 72 hours, harvest the brain (high endogenous mcm5Um network) and liver (lower baseline)[4][6].

  • Quantification: Measure EGFP fluorescence via flow cytometry and normalize to EGFP mRNA levels via RT-qPCR. Why: Normalizing protein to mRNA isolates translational efficiency from transcriptional variance.

Quantitative Data Interpretation

If the experimental system is functioning correctly, the data should align with the established epitranscriptomic decoding rules. By swapping NAC for NAU codons, Construct B acts as an internal, self-validating control that bypasses the need for mcm5Um.

Table 2: Expected Quantitative Readouts for In Vivo Validation

Assay MetricConstruct A (NAC Codons) in WTConstruct A (NAC Codons) in Alkbh8-/-Construct B (NAU Codons) in WTConstruct B (NAU Codons) in Alkbh8-/-
EGFP mRNA Levels (RT-qPCR) Baseline (1.0x)Baseline (1.0x)Baseline (1.0x)Baseline (1.0x)
EGFP Protein Levels (FACS) High ExpressionSignificantly Reduced High ExpressionHigh Expression
Translational Efficiency (Protein/mRNA) OptimalImpaired (Ribosome Pausing) OptimalOptimal
mcm5Um Abundance (LC-MS/MS) High (Tissue Dependent)UndetectableHigh (Tissue Dependent)Undetectable

Conclusion

The validation of mcm5Um requires a departure from standard transcriptomics. By combining rigorous LC-MS/MS quantification with codon-optimized in vivo reporters, researchers can accurately map how this dynamic 2'-O-methylation event dictates protein expression. Understanding these epitranscriptomic rules is no longer optional for drug development; it is a prerequisite for designing efficacious mRNA therapeutics and precision gene therapies.

References

  • "Monitoring the 5-methoxycarbonylmethyl-2-thiouridine (mcm5s2U) modification in eukaryotic tRNAs via the γ-toxin endonuclease" - National Institutes of Health (NIH). Available at:[Link]

  • "Molecular Coping Mechanisms: Reprogramming tRNAs To Regulate Codon-Biased Translation of Stress Response Proteins" - Accounts of Chemical Research (ACS Publications). Available at:[Link]

  • "Crystal Structure Analysis Reveals Functional Flexibility in the Selenocysteine-Specific tRNA from Mouse" - PLOS ONE. Available at:[Link]

  • "tRNA modifications inform tissue specific mRNA translation and codon optimization" - bioRxiv. Available at:[Link]

  • "Decoding Codon Bias: The Role of tRNA Modifications in Tissue-Specific Translation" - MDPI (International Journal of Molecular Sciences). Available at:[Link]

  • "tRNA modifications regulate tissue specific mRNA translation and inform codon optimization algorithms" - bioRxiv. Available at:[Link]

Sources

Validation

A Comparative Analysis of 5-Methoxycarbonylmethyluridine (mcm5U) Levels in Diverse Cell Types: A Guide for Researchers

Introduction Within the intricate world of post-transcriptional regulation, transfer RNA (tRNA) modifications stand out as critical arbiters of translational fidelity and efficiency. Among the over 170 known RNA modifica...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Within the intricate world of post-transcriptional regulation, transfer RNA (tRNA) modifications stand out as critical arbiters of translational fidelity and efficiency. Among the over 170 known RNA modifications, those occurring at the wobble position (the first nucleotide of the anticodon) are paramount for accurately decoding the genetic message.[1] This guide focuses on 5-methoxycarbonylmethyluridine (mcm5U), a complex modification of uridine found at the wobble position 34 of specific tRNAs.[2] The mcm5U modification is essential for preventing translational errors and ensuring the correct reading of codons, thereby playing a fundamental role in cellular growth, metabolism, and stress responses.[3]

Emerging evidence has revealed that the levels of mcm5U are not static; they are dynamically regulated and vary significantly across different cell types and physiological states. Dysregulation of the mcm5U pathway is increasingly linked to a spectrum of human diseases, including cancer and neurological disorders.[3][4] This guide provides a comparative analysis of mcm5U levels in various cellular contexts, details the gold-standard and emerging methodologies for its quantification, and offers in-depth, field-proven protocols to empower researchers in their exploration of this critical epitranscriptomic mark.

Section 1: The Role of mcm5U in Translational Regulation and Cellular Function

The primary function of the mcm5 side chain at the wobble uridine is to enhance the precision of codon recognition.[5] For tRNAs that read codons in split codon boxes (like those for Arginine and Glycine), this modification restricts the wobble, ensuring that the tRNA pairs correctly with its intended codons on the mRNA template.[6] This fine-tuning of translation is not merely a housekeeping function; it is a critical regulatory node that influences a host of cellular processes.

  • Cellular Growth and Stress Response : The presence of mcm5U and its derivatives is crucial for proper cellular growth and metabolism.[3] Studies have shown that the mcm5U-class of tRNA modifications is vital for the cellular stress response, regulating the translation of proteins involved in redox homeostasis and DNA repair.[3] For instance, exposure of S. cerevisiae to the DNA damaging agent MMS was found to increase mcm5U modification on tRNAArg(UCU) without a corresponding increase in the tRNA's copy number, highlighting a dynamic regulatory role.[7]

  • Neurodevelopment : Proper formation of mcm5U is required for neurodevelopment in multiple organisms. Gene mutations that lead to reduced levels of mcm5U-related modifications are associated with a range of neurological disorders, underscoring the importance of precise translational control in the nervous system.[3]

  • Cancer Biology : The machinery that installs mcm5U is frequently dysregulated in cancer.[8] Over-expression of enzymes like ALKBH8, which is involved in mcm5U formation, can play a causative role in cancers such as bladder cancer, likely by increasing the expression of selenoproteins that protect against tumorigenic stresses.[4] This reprogramming of the tRNA epitranscriptome can drive cancer progression and resistance to therapy by enabling the codon-biased translation of metabolic and proliferative proteins.[4]

Section 2: Comparative Levels of mcm5U Across Different Cell Types

The dynamic nature of tRNA modifications means that mcm5U levels can differ substantially based on cell type, developmental stage, and environmental conditions. While comprehensive, direct comparisons across a wide range of cell types are still an emerging area of research, existing studies provide a clear indication of significant variability.

Table 1: Comparative mcm5U and Related Modification Levels in Various Cellular Contexts

Cell Type / ConditionRelative Modification LevelKey Findings & SignificanceReference(s)
Cancer Cells vs. Normal Cells
Bladder CancerOver-expression of ALKBH8 (mcm5U methyltransferase)Increased ALKBH8 promotes tumorigenesis, possibly by enhancing the translation of selenoproteins that combat oxidative stress.[4]
Melanoma, Breast, Colon CancerIncreased activity of the ELP3 complex (upstream in mcm5U pathway)Drives cancer cell proliferation through codon-biased translation of metabolic proteins, contributing to therapy resistance.[4]
Various Cancer Cell LinesVariable and reprogrammedCancer cells adapt to their growth environment by altering their epitranscriptomic profile, including tRNA modifications.[9]
Cells Under Stress
S. cerevisiae (MMS exposure)Increased mcm5U on tRNAArg(UCU)Demonstrates that mcm5U levels are dynamically regulated in response to DNA damage, likely to support the translation of repair proteins.[7]
Eukaryotic Cells (Oxidative Stress)Desulfurization of mcm5s2U to mcm5UOxidative stress can chemically alter tRNA modifications, potentially impairing tRNA function and altering the translation of genetic information.[6][10]
Stem Cells vs. Differentiated Cells
Embryonic Stem CellsDynamic regulation by NSUN family enzymesm5C modifications (a related modification class) are crucial for regulating pluripotency, self-renewal, and lineage specification during development.[11]
Neural Stem CellsHigh expression of NOP2/NSUN1Promotes ribosome biogenesis and cell cycle progression to support the proliferative neural stem cell population.[11]
Neuronal Cells
NeuronsEssential for proper functionDefects in the mcm5U pathway are linked to neurological disorders, indicating a critical requirement for this modification in the nervous system.[3]
GlioblastomaCan mimic neuronsIncurable brain cancers contain cells that mimic neurons; understanding the proteomic and epitranscriptomic landscape is key to targeting this mimicry.[12]

Section 3: Methodologies for the Quantification of mcm5U

Accurate quantification of mcm5U is essential for understanding its biological role. The choice of method depends on the required sensitivity, the need for absolute vs. relative quantification, and the available instrumentation.

Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive method for the absolute and accurate quantification of RNA modifications.[13] This technique involves the complete enzymatic digestion of purified tRNA into its constituent nucleosides, which are then separated by high-performance liquid chromatography (HPLC) and identified and quantified by a tandem mass spectrometer.

  • Causality Behind the Method : By breaking the tRNA down to individual nucleosides, LC-MS/MS allows for the direct measurement of the mass of mcm5U, providing unambiguous identification. The coupling with liquid chromatography separates the different nucleosides before they enter the mass spectrometer, preventing signal suppression and allowing for accurate quantification even for low-abundance modifications. This approach is the only one that provides absolute quantification (e.g., pmol of mcm5U per µg of tRNA).[13][14]

Emerging Techniques: Sequencing-Based Approaches

Recent advances in sequencing technology are opening new avenues for mapping tRNA modifications.

  • Direct RNA Sequencing : Platforms like Oxford Nanopore Technologies (ONT) allow for the direct sequencing of native RNA molecules without conversion to cDNA.[15] The presence of a modified base like mcm5U causes a characteristic change in the electrical signal as the RNA strand passes through the nanopore. This allows for the simultaneous identification of the RNA sequence and its modifications. While still under development for robust quantification, this approach holds immense promise for epitranscriptome-wide studies.[15]

Table 2: Comparison of mcm5U Quantification Methods

MethodPrincipleProsConsTypical Sample Input
LC-MS/MS Direct detection of digested nucleosides by mass.High sensitivity and specificity; the gold standard for absolute quantification.Requires specialized equipment and expertise; destroys sequence context.1-10 µg of total tRNA.[13][14]
Direct RNA Sequencing (ONT) Detects electrical signal disruptions caused by modified bases during sequencing.Preserves sequence context; potential for high-throughput, transcriptome-wide analysis.Quantification is still challenging; higher error rates compared to other sequencing methods.Varies by protocol.

Section 4: Detailed Experimental Protocols

A protocol's trustworthiness lies in its reproducibility and the clarity of its steps. The following protocol for mcm5U quantification by LC-MS/MS is a self-validating system, incorporating quality control checks at critical stages.

Protocol for Absolute Quantification of mcm5U via LC-MS/MS

This protocol outlines the complete workflow from cell culture to data analysis, providing a robust method for quantifying mcm5U levels.

workflow cluster_sample_prep Sample Preparation cluster_digestion Nucleoside Digestion cluster_analysis LC-MS/MS Analysis cell_culture 1. Cell Culture (e.g., Cancer vs. Normal) tRNA_iso 2. Total tRNA Isolation (Size-selection <200 nt) cell_culture->tRNA_iso qc1 3. Quality Control (NanoDrop & Gel) tRNA_iso->qc1 digest 4. Enzymatic Digestion (Nuclease P1 & BAP) qc1->digest 1-10 µg tRNA lc 5. HPLC Separation digest->lc ms 6. Tandem MS Detection (MRM/SRM) lc->ms data 7. Data Analysis (Quantify mcm5U vs. canonical nucleosides) ms->data

Caption: Workflow for mcm5U quantification via LC-MS/MS.

1. Total tRNA Isolation

  • Rationale : The initial and most critical step is to obtain a pure and intact population of small RNAs, enriched for tRNA. Contamination from proteins, DNA, or larger RNA species can interfere with accurate quantification.

  • Procedure :

    • Culture and harvest cells of interest (e.g., 5-10 million cells). Wash the cell pellet with ice-cold PBS.

    • Use a specialized kit designed for small RNA isolation (e.g., mirVana miRNA Isolation Kit, Thermo Fisher Scientific) to enrich for RNAs <200 nucleotides in length.[13] This step is crucial for removing larger ribosomal RNAs (rRNA) which would otherwise dominate the sample.

    • Quality Control : Assess the purity and concentration of the isolated RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA. Verify RNA integrity by running a small amount on a denaturing polyacrylamide gel; intact tRNA should appear as a distinct band around 70-90 nucleotides.[13]

2. Enzymatic Digestion of tRNA to Nucleosides

  • Rationale : To analyze individual modifications by mass spectrometry, the tRNA polymer must be completely hydrolyzed into its constituent nucleosides without degrading the modifications themselves. A two-enzyme approach ensures complete digestion.

  • Procedure :

    • In a sterile, RNase-free tube, combine 1-5 µg of purified tRNA with nuclease P1 buffer.

    • Add 2U of nuclease P1 and incubate at 37°C for 2 hours. Nuclease P1 is a non-specific endonuclease that cleaves the phosphodiester bonds.[13]

    • Add bacterial alkaline phosphatase (BAP) buffer and 1U of BAP. Incubate at 37°C for an additional 2 hours. BAP removes the 5'-phosphate groups from the resulting nucleotides to yield nucleosides, which are the required analytes for the mass spectrometer.[13]

3. LC-MS/MS Analysis

  • Rationale : This step separates the complex mixture of canonical and modified nucleosides and then detects them with high sensitivity and specificity.

  • Procedure :

    • Inject the digested nucleoside mixture into an HPLC system equipped with a C18 reverse-phase column.

    • Separate the nucleosides using a gradient of mobile phases (e.g., ammonium acetate and acetonitrile).

    • Elute the separated nucleosides directly into a triple quadrupole (QQQ) mass spectrometer.

    • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This is a highly specific technique where the instrument is programmed to look for a specific precursor ion (the mass of the intact mcm5U nucleoside) and a specific fragment ion (a known fragment produced when mcm5U is broken apart in the mass spectrometer).[14] This two-stage filtering dramatically reduces chemical noise and ensures you are quantifying only the molecule of interest.

4. Data Analysis

  • Rationale : To compare mcm5U levels between samples, the raw signal intensity for mcm5U must be normalized to the amount of RNA analyzed.

  • Procedure :

    • Integrate the peak area for the mcm5U MRM transition.

    • Similarly, integrate the peak areas for stable, canonical nucleosides (e.g., Adenosine, Guanosine) that are not expected to change between your samples.

    • Calculate the relative abundance of mcm5U by taking the ratio of its peak area to the sum of the peak areas of the canonical nucleosides.

    • For absolute quantification, a calibration curve must be generated using a synthetic mcm5U standard of known concentrations.[14]

Section 5: Biosynthesis of mcm5U

Understanding the enzymatic pathway that creates mcm5U is key to interpreting changes in its levels. The formation of the mcm5 side chain is a multi-step process involving several key protein complexes.

The pathway begins with the formation of an intermediate, 5-carboxymethyluridine (cm5U), a step that requires the multi-subunit Elongator complex (Elp1-Elp6).[16][17] Following this, the final step is a methyl esterification of cm5U to produce mcm5U. This reaction is catalyzed by a heterodimeric methyltransferase complex consisting of the Trm9 enzymatic subunit and the Trm112 structural protein.[5][16] In some tRNAs, mcm5U can be further modified to mcm5s2U by the addition of a sulfur group.[3]

biosynthesis U34 Uridine-34 in pre-tRNA cm5U cm5U (5-carboxymethyluridine) U34->cm5U + Acetyl-CoA (?) mcm5U mcm5U (5-methoxycarbonylmethyluridine) cm5U->mcm5U + SAM (Methyl Donor) Elongator Elongator Complex (Elp1-Elp6) Elongator->cm5U Trm9_Trm112 Trm9/Trm112 Complex Trm9_Trm112->mcm5U

Caption: Key enzymatic steps in mcm5U biosynthesis at tRNA wobble position.

Conclusion

The quantification of mcm5U is a powerful tool for investigating the regulation of protein translation in health and disease. As this guide has outlined, mcm5U levels are highly variable across different cell types, particularly in the context of cancer and cellular stress. The choice of a robust and sensitive analytical method, such as LC-MS/MS, is paramount for generating reliable and actionable data. As emerging technologies like direct RNA sequencing become more quantitatively robust, the ability to perform epitranscriptome-wide analyses will undoubtedly uncover new layers of regulatory complexity. For researchers in basic science and drug development, a thorough understanding of how to measure and interpret changes in mcm5U will be indispensable for unraveling disease mechanisms and identifying novel therapeutic targets.

References

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